Radotinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWHXBITIZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239069 | |
| Record name | Radotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926037-48-1 | |
| Record name | Radotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926037-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radotinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Radotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Radotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Radotinib's Mechanism of Action on Bcr-Abl Kinase: A Technical Guide
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active Bcr-Abl tyrosine kinase, the primary driver of CML pathogenesis.[1][3] Radotinib (trade name Supect), a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent for CML, particularly for patients who have developed resistance or intolerance to first-generation TKIs like imatinib.[2][3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with the Bcr-Abl kinase.
Core Mechanism of Bcr-Abl Inhibition
This compound exerts its therapeutic effect by directly targeting the Bcr-Abl oncoprotein. The core of its mechanism involves competitive inhibition at the ATP-binding site of the Bcr-Abl kinase domain.[1][3] By occupying this site, this compound effectively blocks the kinase's ability to transfer a phosphate group from ATP to its tyrosine residues and downstream substrate proteins.[1][5] This action halts the constitutive signaling cascade that promotes uncontrolled cell proliferation and resistance to apoptosis in leukemic cells.[1][3] The inhibition of these pathways ultimately leads to reduced proliferation and an increase in programmed cell death (apoptosis) of the Philadelphia chromosome-positive (Ph+) cells.[1]
Molecular docking simulations reveal that this compound, which is structurally similar to nilotinib, binds to the inactive conformation of the Bcr-Abl kinase.[6][7] This binding prevents the kinase from adopting its active conformation, thereby locking it in a state of inhibition.
Potency and Selectivity
This compound demonstrates high potency against the wild-type Bcr-Abl kinase and a range of mutant forms that confer resistance to imatinib.[1][8] Its selectivity profile indicates a strong preference for Bcr-Abl over other tyrosine kinases, which contributes to its therapeutic window.
Quantitative Data
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Bcr-Abl and other key kinases, illustrating its selectivity.
| Kinase Target | IC50 (nM) |
| Bcr-Abl (wild-type) | 34 |
| PDGFRα | 75.5 |
| PDGFRβ | 130 |
| c-Kit | 1,324 |
| SRC | >2,000 |
(Data sourced from in vitro kinase assays)[5][8]
Table 2: this compound Activity Against Bcr-Abl Kinase Domain Mutations
This compound maintains efficacy against many common Bcr-Abl mutations that cause resistance to imatinib. However, like other second-generation TKIs, it is not effective against the T315I "gatekeeper" mutation.[5][8][9] The sensitivity to various mutants is categorized by IC50 values.
| Bcr-Abl Mutation | Sensitivity to this compound (IC50 Range) | Classification |
| M244V | <200 nM | Sensitive |
| G250E | 200–1000 nM | Moderately Resistant |
| Y253H | >1000 nM | Highly Resistant |
| E255V | >1000 nM | Highly Resistant |
| V299L | <200 nM | Sensitive |
| T315I | >1000 nM | Highly Resistant |
| F317L | <200 nM | Sensitive |
| M351T | <200 nM | Sensitive |
| F359V | 200–1000 nM | Moderately Resistant |
(Classification based on IC50 ranges: Sensitive <200 nM; Moderately Resistant 200–1000 nM; Highly Resistant >1000 nM)[8][10]
Signaling Pathway and Experimental Visualizations
Bcr-Abl Signaling and this compound Inhibition
The diagram below illustrates the canonical Bcr-Abl signaling pathway and the point of intervention for this compound.
Caption: Bcr-Abl pathway showing this compound's inhibitory action.
Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Assay
This protocol outlines a method to measure the direct inhibitory activity of this compound on Bcr-Abl kinase in a cell-free system.
-
Substrate Immobilization: A recombinant GST-CrkL fusion protein is incubated with glutathione-agarose beads to immobilize the substrate.[11]
-
Kinase Reaction: The substrate-bound beads are incubated in a kinase buffer containing recombinant Bcr-Abl enzyme, 10 µM ATP, and varying concentrations of this compound. The reaction is typically run for 60 minutes at 30-37°C.[11]
-
Washing: The beads are washed to remove ATP, inhibitor, and enzyme, leaving the phosphorylated substrate.
-
Detection: The level of substrate phosphorylation is quantified. This is commonly done by eluting the protein, running it on an SDS-PAGE gel, and performing a Western blot using an anti-phosphotyrosine or anti-phospho-CrkL antibody.
-
Data Analysis: The intensity of the phosphorylation signal at different this compound concentrations is measured to calculate the IC50 value.
Caption: Workflow for an in vitro Bcr-Abl kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the viability of Bcr-Abl-expressing cells.
-
Cell Seeding: Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl are seeded into 96-well plates at a density of 2 x 10^3 cells per well.[6]
-
Compound Treatment: Cells are incubated with escalating concentrations of this compound (e.g., 0–10,240 nM) for 72 hours.[6]
-
Viability Assessment: Cell proliferation is measured using a methanethiosulfonate (MTS)-based viability assay (e.g., CellTiter 96 AQueous One).[6] The MTS reagent is added to each well, and after a short incubation, the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls, and the results are used to generate dose-response curves and calculate IC50 values.[6]
Protocol 3: Western Blotting for Downstream Signaling
This protocol is used to confirm that this compound inhibits Bcr-Abl kinase activity within the cell.
-
Cell Treatment: Bcr-Abl expressing cells (e.g., K562) are treated with various concentrations of this compound for a defined period (e.g., 1-4 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Bcr-Abl (p-Abl) and a downstream target like phosphorylated CrkL (p-CrkL). An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.[6]
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence, and their intensity is quantified. A reduction in the p-Abl and p-CrkL signal with increasing this compound concentration confirms target engagement.
This compound Resistance
Resistance to TKIs is a significant clinical challenge. For this compound, the primary mechanism of acquired resistance is the emergence of point mutations within the Bcr-Abl kinase domain.[8][12] These mutations can interfere with this compound binding, reducing its inhibitory efficacy. The T315I mutation is a notable example, conferring high-level resistance to this compound and most other TKIs except ponatinib.[8][9] The diagram below illustrates this relationship.
Caption: Logical flow of this compound resistance due to mutation.
Conclusion
This compound is a potent and selective second-generation Bcr-Abl tyrosine kinase inhibitor. Its mechanism of action is centered on the competitive inhibition of ATP binding to the Bcr-Abl kinase, which effectively abrogates the downstream signaling responsible for CML pathogenesis.[1][3] While it demonstrates efficacy against many imatinib-resistant mutations, the T315I mutation remains a significant challenge.[8] The detailed understanding of its inhibitory profile and resistance mechanisms, as outlined in this guide, is crucial for its optimal use in clinical settings and for the ongoing development of novel strategies to combat CML.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Radotinib's Target Profile and Kinase Selectivity Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (brand name Supect®), developed by Ilyang Pharmaceutical Co., Ltd., is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2][3] It is approved in South Korea for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in both newly diagnosed patients and those with resistance or intolerance to other TKIs.[1][2][3] As a key therapeutic agent in the management of CML, a thorough understanding of its target engagement and kinase selectivity is paramount for optimizing its clinical application and guiding future drug development. This technical guide provides an in-depth overview of this compound's target profile and kinase selectivity spectrum, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Primary Target Profile
This compound's primary therapeutic effect is derived from its potent inhibition of the constitutively active BCR-ABL1 fusion protein, the pathogenic driver of CML.[4] It also demonstrates significant inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[5]
BCR-ABL1 Kinase
This compound is a selective inhibitor of the Bcr-Abl tyrosine kinase.[4] It binds to the ATP-binding site of the BCR-ABL kinase, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that promote leukemogenesis.[4] This leads to reduced proliferation and increased apoptosis of CML cells.[4]
Platelet-Derived Growth Factor Receptor (PDGFR)
In addition to BCR-ABL1, this compound is a known inhibitor of PDGFR.[5] This inhibition may contribute to its overall therapeutic effect and side-effect profile, as PDGFR signaling is involved in various cellular processes, including cell growth, proliferation, and angiogenesis.
Kinase Selectivity Spectrum
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A comprehensive understanding of a drug's interactions across the human kinome can elucidate potential off-target effects and opportunities for therapeutic expansion.
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a selection of off-target kinases. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 1: this compound IC50 Values against Primary Targets and Key Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference |
| Primary Targets | ||
| BCR-ABL1 (wild-type) | 34 | [5][6][7] |
| PDGFRα | 75.5 | [5][6] |
| PDGFRβ | 130 | [5][6] |
| Key Off-Target Kinases | ||
| c-Kit | 1,324 | [5][6] |
| SRC | >2,000 | [5][6] |
| DDR | <180 | [5][6] |
| EPHB | <180 | [5] |
| LYN | <180 | [5][6] |
Table 2: this compound IC50 Values against Imatinib-Resistant BCR-ABL1 Mutants
| BCR-ABL1 Mutant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |
| G250E | 472.7 | 306.5 | 7421.7 |
| Y253H | 2804.0 | 1719.0 | >10240.0 |
| E255V | 1618.7 | 897.2 | >10240.0 |
| V299L | 106.4 | 74.4 | 1156.6 |
| F317L | 200.1 | 100.5 | 2348.0 |
| F359C | 569.8 | 370.0 | 3907.7 |
| T315I | >10240.0 | 9167.3 | >10240.0 |
Data adapted from Zabriskie et al. (2014). Note the high resistance of the T315I "gatekeeper" mutation to this compound.[8]
Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling cascades downstream of BCR-ABL1 and PDGFR.
BCR-ABL1 Signaling Pathway
The constitutive activation of BCR-ABL1 kinase in CML leads to the activation of multiple downstream pathways crucial for leukemic cell proliferation and survival. This compound's inhibition of BCR-ABL1 blocks these aberrant signals.
Caption: this compound inhibits the BCR-ABL1 signaling cascade.
PDGFR Signaling Pathway
This compound's inhibition of PDGFR can impact physiological and pathological processes driven by this receptor tyrosine kinase.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound Induces Apoptosis of CD11b+ Cells Differentiated from Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Radotinib in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (Supect®), a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent and selective therapeutic agent for the management of Chronic Myeloid Leukemia (CML).[1][2] CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, which results in the formation of the constitutively active BCR-ABL1 fusion protein.[3] This oncoprotein drives the uncontrolled proliferation of granulocytes and is the primary therapeutic target in CML.[3] this compound was developed to overcome the resistance and intolerance observed with the first-generation TKI, imatinib. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its preclinical evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting the ATP-binding site of the BCR-ABL1 kinase, thereby inhibiting its catalytic activity.[4] This blockade of BCR-ABL1 autophosphorylation and the subsequent phosphorylation of its downstream substrates is central to the anti-leukemic activity of this compound. A key substrate of BCR-ABL1 is the Crk-like (CrkL) adapter protein, and the inhibition of CrkL phosphorylation is a reliable biomarker of this compound's target engagement in CML cells.[2] By suppressing the BCR-ABL1 signaling cascade, this compound effectively inhibits the proliferation and induces apoptosis in CML cells.[4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| Wild-type BCR-ABL1 | 34 | [5] |
| c-Kit | 1324 | [3] |
| PDGFRα | 75.5 | [3] |
| PDGFRβ | 130 | [3] |
| SRC | >2000 | [3] |
Table 2: In Vitro Efficacy of this compound against Imatinib-Resistant BCR-ABL1 Mutants
| BCR-ABL1 Mutant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Reference |
| G250E | 472.7 | 306.5 | [6] |
| Y253H | 2804.0 | 1719.3 | [6] |
| E255V | 1618.7 | 897.2 | [6] |
| V299L | 106.4 | 74.4 | [6] |
| F317L | 200.1 | 100.5 | [6] |
| M351T | - | - | [6] |
| F359C | 569.8 | 370.0 | [6] |
| T315I | >2000 | - | [6] |
Experimental Protocols
BCR-ABL1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against BCR-ABL1 kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ABL1 kinase domain is used as the enzyme source. A synthetic peptide substrate, such as Abltide, is used for the kinase reaction.
-
Kinase Reaction: The kinase reaction is performed in a buffer containing ATP and MgCl2. This compound, at varying concentrations, is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (incorporation of 32P-ATP) or a non-radioactive method like ELISA with a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS-based)
Objective: To assess the anti-proliferative effect of this compound on CML cell lines.
Methodology:
-
Cell Culture: Ba/F3 cells expressing either wild-type or mutant BCR-ABL1 are cultured in appropriate media supplemented with growth factors.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 103 cells/well.
-
Drug Treatment: Cells are treated with escalating concentrations of this compound (e.g., 0–10,240 nM) or a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: After incubation, a methanethiosulfonate (MTS)-based reagent (e.g., CellTiter 96 AQueous One Solution) is added to each well.
-
Measurement: The absorbance at 490 nm is measured using a microplate reader after a 1-4 hour incubation at 37°C. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of this compound compared to the vehicle control. The IC50 value is determined from the dose-response curve.
Western Blot Analysis of CrkL Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of the BCR-ABL1 downstream target, CrkL.
Methodology:
-
Cell Treatment and Lysis: CML cells (e.g., K562) are treated with various concentrations of this compound for a specified time (e.g., 4 hours). Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for phosphorylated CrkL (p-CrkL) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
A primary antibody for total CrkL or a housekeeping protein (e.g., β-actin) is used as a loading control on the same or a parallel blot.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the p-CrkL bands is quantified and normalized to the total CrkL or loading control to determine the relative level of CrkL phosphorylation.
In Vivo CML Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model of CML.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: Human CML cells (e.g., K562) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width2)/2).
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: The treatment continues for a specified period, and tumor growth inhibition is monitored. Body weight and overall health of the animals are also recorded.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Immunohistochemical or Western blot analysis of the tumor tissue can be performed to assess target modulation.
Mandatory Visualization
Caption: this compound inhibits the BCR-ABL1 signaling pathway in CML.
Caption: Workflow for assessing this compound's anti-proliferative effects.
Caption: Workflow for evaluating this compound's in vivo anti-tumor efficacy.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Properties of Radotinib in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (brand name Supect®), a second-generation BCR-ABL tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML).[1][2][3] Its mechanism of action also extends to the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), implicating its potential in a broader range of malignancies.[4] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is paramount for predicting its behavior in humans, optimizing dosing regimens, and ensuring safety and efficacy. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in animal models, details the experimental methodologies employed in these studies, and visualizes the key signaling pathways targeted by this compound.
Pharmacokinetic Profile of this compound
The preclinical pharmacokinetic assessment of a drug candidate involves the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. While extensive data across multiple species for this compound is not widely published, a key study in hamsters provides valuable insights into its pharmacokinetic behavior.
Data Presentation
The following table summarizes the quantitative pharmacokinetic parameters of this compound observed in golden Syrian hamsters following a single intragastric administration.
| Parameter | Dose: 60 mg/kg | Dose: 100 mg/kg |
| Animal Model | Golden Syrian Hamster | Golden Syrian Hamster |
| Administration Route | Intragastric | Intragastric |
| Cmax (Plasma) | 2000 ± 510 ng/mL | 3010 ± 1150 ng/mL |
| Tmax (Plasma) | 4.0 ± 0.0 h | 4.7 ± 1.2 h |
| AUClast (Plasma) | 13410 ± 1980 ng·h/mL | 25860 ± 10010 ng·h/mL |
| Cmax (Brain) | 120 ± 40 ng/g | 250 ± 110 ng/g |
| Tmax (Brain) | 4.0 ± 0.0 h | 5.3 ± 2.3 h |
| AUClast (Brain) | 930 ± 320 ng·h/g | 1990 ± 890 ng·h/g |
| Brain/Plasma Ratio (%) | 6.9 | 7.7 |
Data sourced from a pharmacokinetic assay in hamsters.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the pharmacokinetic evaluation of this compound.
Animal Model and Dosing
-
Species: Golden Syrian Hamster.
-
Dosing: this compound was administered as a single dose via intragastric gavage.
-
Formulation: While the specific vehicle was not detailed in the available literature, a common vehicle for oral administration of tyrosine kinase inhibitors in rodent studies is a suspension in 0.5% carboxymethyl cellulose (CMC) in water.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study in a rodent model.
Bioanalytical Method for this compound Quantification
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
Plasma samples are thawed to room temperature.
-
An internal standard (e.g., a structurally similar compound not present in the sample) is added.
-
Proteins are precipitated using a solvent like acetonitrile or methanol.
-
Alternatively, liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction can be used for sample clean-up.
-
The supernatant is evaporated and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.
-
-
Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of this compound and the internal standard.
-
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in CML and PDGFR.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase drives the pathogenesis of CML by activating multiple downstream signaling pathways, leading to uncontrolled cell growth and inhibition of apoptosis. This compound binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors are receptor tyrosine kinases that, upon activation by their ligands (PDGFs), initiate signaling cascades that regulate cell growth, proliferation, and migration. This compound's inhibition of PDGFR can be beneficial in cancers where this pathway is dysregulated.
Conclusion
The available preclinical data, primarily from hamster models, indicate that this compound is orally absorbed and demonstrates dose-dependent exposure in both plasma and brain tissue. Its ability to cross the blood-brain barrier is a noteworthy characteristic. This compound effectively inhibits the BCR-ABL and PDGFR signaling pathways, providing a strong rationale for its clinical efficacy in CML and its potential in other cancers. However, the lack of comprehensive pharmacokinetic data in other common preclinical species highlights a significant knowledge gap. Further studies in rats and mice are warranted to build a more complete ADME profile and to facilitate more robust interspecies scaling and prediction of human pharmacokinetics. This in-depth guide serves as a valuable resource for researchers and drug development professionals, summarizing the current understanding of this compound's preclinical pharmacokinetics and its molecular mechanisms of action.
References
- 1. This compound Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of a this compound dosage regimen based on dose–response relationships for the treatment of newly diagnosed patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Radotinib: A Structural and Property-Based Technical Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (trade name Supect®) is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of chronic myeloid leukemia (CML), particularly in patients who have developed resistance or intolerance to first-line treatments like imatinib.[1][2] Developed by Il-Yang Pharmaceutical Co., Ltd. in South Korea, this compound's efficacy is rooted in its specific molecular structure, which allows for potent and selective inhibition of key signaling pathways driving oncogenesis. This technical guide provides a comprehensive analysis of the structural features of this compound, its physicochemical and pharmacokinetic properties, its mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide, is a complex organic molecule designed for high-affinity binding to the ATP-binding pocket of the ABL kinase domain.[2] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide[2] |
| Chemical Formula | C₂₇H₂₁F₃N₈O[3] |
| Molecular Weight | 530.5 g/mol [3] |
| CAS Number | 926037-48-1[2] |
| Predicted Physicochemical Property | Value | Source |
| Water Solubility | 0.00234 mg/mL | ALOGPS[4] |
| logP | 3.77 | ALOGPS[4] |
| pKa (Strongest Acidic) | 12.22 | Chemaxon[4] |
| pKa (Strongest Basic) | 6.29 | Chemaxon[4] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the BCR-ABL tyrosine kinase.[1] This constitutively active fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) CML, drives uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[5] this compound binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its catalytic activity and preventing the phosphorylation of its substrates.[2] This inhibition leads to the suppression of leukemic cell proliferation and the induction of apoptosis.[1]
In addition to its potent activity against wild-type BCR-ABL, this compound also demonstrates efficacy against a variety of BCR-ABL mutations that confer resistance to imatinib, with the notable exception of the T315I mutation.[6][7] Furthermore, this compound inhibits the platelet-derived growth factor receptor (PDGFR), another tyrosine kinase implicated in cellular growth and angiogenesis.[1][8]
The signaling pathways affected by this compound's inhibition of BCR-ABL and PDGFR are complex and interconnected. The diagrams below, generated using the DOT language, illustrate these key pathways.
In Vitro Efficacy and Kinase Selectivity
The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. This compound exhibits high potency against wild-type BCR-ABL1 and several clinically relevant mutants, while showing lower activity against other kinases, indicating its selectivity.
| Kinase Target | IC50 (nM) |
| Wild-type BCR-ABL1 | 34[6] |
| PDGFRα | 75.5[6] |
| PDGFRβ | 130[6] |
| c-Kit | 1,324[6] |
| Src | >2,000[6] |
The efficacy of this compound against various imatinib-resistant BCR-ABL1 mutations has also been extensively studied.
| BCR-ABL1 Mutant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) |
| G250E | 472.7 | 306.5 | 7421.7 |
| Y253H | 2804.0 | 1719.0 | >10240.0 |
| E255V | 1618.7 | 897.2 | >10240.0 |
| V299L | 106.4 | 74.4 | 1156.6 |
| T315I | >10240.0 | 9167.3 | >10240.0 |
| F317L | 200.1 | 100.5 | 2348.0 |
| F359C | 569.8 | 370.0 | 3907.7 |
| Data sourced from[7] |
Pharmacokinetic Properties
The clinical utility of a drug is heavily influenced by its pharmacokinetic profile. This compound is orally administered and exhibits favorable absorption.[1]
| Pharmacokinetic Parameter | Value/Description |
| Administration | Oral[1] |
| Absorption | Favorable absorption profile with peak plasma concentrations reached within a few hours.[1] |
| Metabolism | Primarily hepatic, mediated by cytochrome P450 enzymes.[1] |
| Elimination Half-life | Approximately 13–15 hours.[2] |
| Excretion | Fecal and renal.[2] |
Experimental Protocols
The characterization of this compound and its properties relies on a variety of standardized experimental protocols. Below are outlines of key methodologies.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against a specific kinase.
Methodology (Example using a Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET assay):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer containing the kinase, a biotinylated substrate peptide, and ATP.
-
Prepare detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 384-well plate, add the kinase, substrate, and ATP mixture to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (anti-phospho-antibody and SA-APC).
-
Incubate to allow for antibody-substrate binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., K562, a Ph+ CML cell line) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
This compound is a rationally designed second-generation TKI with a well-defined chemical structure that confers potent and selective inhibitory activity against BCR-ABL and PDGFR kinases. Its favorable pharmacokinetic profile and efficacy against a range of imatinib-resistant mutations have established it as a valuable therapeutic option for CML. The continued study of its structural and property-based characteristics, utilizing robust experimental methodologies, will further elucidate its clinical potential and may guide the development of future generations of targeted cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C27H21F3N8O | CID 16063245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. apexbt.com [apexbt.com]
Inhibitory Effects of Radotinib on PDGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (IY5511), a second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant therapeutic potential in the treatment of various malignancies. While primarily recognized for its potent inhibition of the BCR-ABL fusion protein in chronic myeloid leukemia (CML), this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This technical guide provides an in-depth overview of the inhibitory effects of this compound on PDGFR signaling, consolidating quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. Understanding the multifaceted mechanism of action of this compound, particularly its impact on PDGFR, is crucial for elucidating its full therapeutic utility and identifying new avenues for its clinical application.
Quantitative Analysis of this compound's Inhibitory Potency
This compound has been shown to be a potent inhibitor of both PDGFRα and PDGFRβ. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through in vitro kinase assays.[3] These values are summarized in the table below, providing a clear comparison of this compound's activity against these key receptors.
| Target Kinase | IC50 (nM) | Reference |
| PDGFRα | 75.5 | [3] |
| PDGFRβ | 130 | [3] |
The PDGFR Signaling Pathway and its Inhibition by this compound
Platelet-Derived Growth Factor Receptors are key regulators of cellular processes such as proliferation, migration, and survival. Upon binding of their ligand, PDGF, the receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for both normal physiological functions and pathological conditions, including cancer.
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the PDGFR kinase. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling.
References
- 1. This compound inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Radotinib: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib, a selective Bcr-Abl tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease (PD).[1][2] Its ability to penetrate the blood-brain barrier and modulate key pathological pathways positions it as a significant subject of investigation in the field of neuroprotection.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action: Inhibition of c-Abl Kinase
A growing body of evidence implicates the activation of the non-receptor tyrosine kinase c-Abl in the pathogenesis of neurodegenerative disorders.[1][3][4] In Parkinson's disease, activated c-Abl is associated with the aggregation of α-synuclein, a key pathological hallmark, and subsequent neuronal death.[3][4] this compound exerts its neuroprotective effects primarily through the inhibition of c-Abl kinase activity.[1][5]
Signaling Pathway of this compound's Neuroprotective Action
The following diagram illustrates the proposed signaling pathway through which this compound confers neuroprotection.
Quantitative Data on Neuroprotective Efficacy
Preclinical studies in a mouse model of Parkinson's disease induced by α-synuclein preformed fibrils (PFFs) have provided significant quantitative data on the neuroprotective effects of this compound.[1]
Table 1: In Vivo Efficacy of this compound in an α-Synuclein PFF Mouse Model of Parkinson's Disease
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Nilotinib (30 mg/kg) |
| α-Synuclein Pathology | ||||
| pS129-α-synuclein positive neurons in SNpc (% of vehicle) | 100% | ~50% | ~40% | ~45% |
| Dopaminergic Neuron Survival | ||||
| TH-positive neurons in SNpc (% of PBS control) | ~55% | ~75% | ~85% | ~80% |
| Nissl-positive neurons in SNpc (% of PBS control) | ~60% | ~80% | ~90% | ~85% |
| Striatal TH Fiber Density (% of PBS control) | ~50% | ~70% | ~80% | ~75% |
| Neuroinflammation | ||||
| Iba-1 Positive Microglia in SNpc (cells/mm²) | ~250 | ~150 | ~120*** | ~140 |
| GFAP Positive Astrocytes in SNpc (cells/mm²) | ~180 | ~100 | ~80*** | ~90 |
| Behavioral Outcomes | ||||
| Pole Test (Time to turn and descend, seconds) | ~18s | ~12s | ~10s*** | ~11s |
| Grip Strength (Force, grams) | ~80g | ~110g | ~120g*** | ~115g |
| Amphetamine-Induced Rotations (rotations/min) | ~8 | ~4 | ~3*** | ~3.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are approximated from graphical representations in the cited literature.[1] SNpc: Substantia nigra pars compacta; TH: Tyrosine hydroxylase; Iba-1: Ionized calcium-binding adapter molecule 1; GFAP: Glial fibrillary acidic protein.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective potential.
α-Synuclein Preformed Fibril (PFF) Induced Mouse Model of Parkinson's Disease
This model recapitulates key features of Parkinson's disease, including α-synuclein pathology and dopaminergic neurodegeneration.[1]
Materials:
-
Recombinant mouse α-synuclein protein
-
Phosphate-buffered saline (PBS)
-
Stereotaxic surgery setup
-
This compound HCl
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
PFF Preparation: Recombinant α-synuclein monomers are incubated at 37°C with continuous shaking for 7 days to form fibrils. The fibrils are then sonicated to create shorter fragments (PFFs).[1]
-
Stereotaxic Injection: Adult male C57BL/6J mice receive a unilateral stereotaxic injection of α-synuclein PFFs (5 µg in 2 µL of PBS) into the striatum.[1]
-
This compound Administration: One month post-injection, mice are treated daily with this compound (3, 10, or 30 mg/kg) or vehicle via oral gavage for 5 months.[1]
-
Behavioral Analysis: Motor function is assessed using the pole test, grip strength test, and amphetamine-induced rotation test.[1]
-
Immunohistochemistry and Analysis: After the treatment period, mice are euthanized, and their brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH), phosphorylated α-synuclein (pS129), Iba-1, and GFAP. Unbiased stereological counting is used to quantify the number of neurons and glial cells in the substantia nigra pars compacta (SNpc). Striatal fiber density is measured by optical densitometry.[1]
In Vitro α-Synuclein PFF-Induced Neurotoxicity Assay
This assay is used to assess the direct neuroprotective effects of this compound on neurons exposed to toxic α-synuclein species.
Materials:
-
Primary cortical neurons
-
α-Synuclein PFFs
-
This compound HCl
-
TUNEL assay kit
-
Antibodies for pS129-α-synuclein and c-Abl
Procedure:
-
Cell Culture: Primary cortical neurons are cultured from embryonic day 15-16 mouse brains.
-
PFF Treatment: Neurons are treated with α-synuclein PFFs to induce neurotoxicity and pathology.
-
This compound Treatment: this compound (1 µM) is added to the culture medium.[1]
-
Toxicity and Pathology Assessment: Neuronal cell death is quantified using a TUNEL assay. The formation of pS129-α-synuclein positive inclusions and the activation of c-Abl are assessed by immunocytochemistry and Western blot, respectively.[1]
Conclusion and Future Directions
The preclinical data strongly support the neuroprotective potential of this compound in models of Parkinson's disease. Its ability to inhibit c-Abl kinase, a key pathological driver, leads to a significant reduction in α-synuclein pathology, neuroinflammation, and dopaminergic neuron loss, ultimately resulting in improved motor function. These findings provide a solid foundation for the ongoing clinical evaluation of this compound as a disease-modifying therapy for Parkinson's disease and potentially other neurodegenerative disorders characterized by α-synucleinopathies. Future research should continue to explore the full spectrum of this compound's mechanisms of action and its long-term efficacy and safety in clinical populations.
References
- 1. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
radotinib's role in inhibiting prion propagation in experimental models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the emerging role of radotinib, a second-generation c-Abl tyrosine kinase inhibitor, in the inhibition of prion propagation in various experimental models. The data and methodologies presented are collated from recent preclinical studies, offering a comprehensive resource for researchers in the fields of neurodegenerative diseases, prion biology, and therapeutic development.
Executive Summary
Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc). Currently, there are no effective treatments. This guide focuses on the therapeutic potential of this compound, a drug approved for chronic myeloid leukemia, which has shown promise in preclinical models of prion disease. This compound has been demonstrated to reduce PrPSc accumulation and prolong survival in both in vitro and in vivo models, suggesting its potential as a repurposed drug for these devastating conditions.[1][2][3]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from studies investigating the anti-prion activity of this compound across different experimental setups.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Experimental Model | Prion Strain | This compound Concentration | Observed Effect | Reference |
| ZW13-2 Neuronal Cells | 22L | 0-40 µM | Mild reduction in PrPSc levels | [1][2] |
| ZW13-2 Neuronal Cells | 139A | 0-40 µM | Mild reduction in PrPSc levels | [1][2] |
| Tga20 Cerebellar Slices | 22L | 25 µM | Reduction in PrPSc propagation | [1] |
| Hamster Cerebellar Slices | 263K | Dose-dependent | Reduction in PrPSc propagation | [1] |
Table 2: In Vivo Efficacy of this compound in a Hamster Model
| Treatment Group | This compound Dose | Administration Route | Mean Survival Time (days ± SD) | Statistical Significance (p-value) | Reference |
| Untreated Control | - | - | 135 ± 9.9 | - | [1][3] |
| This compound | 100 mg/kg | Intragastric | 159 ± 28.6 | Not specified | [1][3] |
| This compound (late treatment, 4 weeks post-inoculation) | 100 mg/kg | Intragastric | 158.0 ± 31.9 | p = 0.02333 | [1] |
| This compound (late treatment, 8 weeks post-inoculation) | 100 mg/kg | Intragastric | 146.9 ± 23.7 | p = 0.08559 | [1] |
| This compound (initial 10 weeks of treatment) | 100 mg/kg | Intragastric | 149.6 ± 25.3 | p = 0.0446 | [1] |
| This compound | 30 mg/kg | Intragastric | No significant effect | Not significant | [1][3] |
| This compound | 60 mg/kg | Intragastric | Significantly increased survival | < 0.05 | [4] |
| This compound | 200 mg/kg | Intragastric | Significantly increased survival | < 0.01 | [4] |
Experimental Protocols
This section details the methodologies employed in the key studies evaluating this compound's anti-prion effects.
In Vitro Cell Culture Models
-
Cell Line: ZW13-2, a neuronal cell line.[1]
-
Prion Strains: 22L and 139A scrapie strains were used to create persistently infected cell lines (ZW13-2-22L and ZW13-2-139A).[1][2]
-
Treatment: Infected cells were incubated with this compound at concentrations up to 40 µM for 24 hours.[1][2] Cell viability was monitored to ensure the observed effects were not due to cytotoxicity.[1]
-
Analysis of PrPSc: Proteinase K (PK) digestion followed by Western blotting with an anti-PrP antibody (3F10) was used to assess the levels of PK-resistant PrPSc.[1][2]
Ex Vivo Organotypic Slice Culture Assay (POSCA)
-
Tissue Source: Cerebellar slices were prepared from Tga20 mice (overexpressing mouse PrP) and hamsters.[1]
-
Prion Infection: Slices were exposed to 1% 22L (for Tga20 slices) or 263K (for hamster slices) scrapie agent for 1 hour.[2]
-
Treatment: The culture medium containing this compound (e.g., 25 µM for Tga20 slices) was changed three times a week for a duration of 3 to 5 weeks.[1][2]
-
Analysis of PrPSc: Similar to the in vitro models, PrPSc levels in the cultured slices were determined by Western blotting after PK digestion.[1]
In Vivo Animal Models
-
Animal Model: Hamsters were used for the in vivo studies.[1][3]
-
Prion Inoculation: Animals were intraperitoneally injected with the 263K scrapie strain.[1][3]
-
Treatment: this compound was administered intragastrically at various doses (30, 60, 100, and 200 mg/kg).[1][3] Treatment regimens included continuous administration as well as late-start protocols (4 or 8 weeks post-inoculation).[1]
-
Outcome Measures: The primary outcome was survival time.[1][3] Pathological changes and PrPSc deposition in the brain were also assessed.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the experimental workflow used in its evaluation.
Proposed Signaling Pathway for this compound's Anti-Prion Activity
Caption: Proposed mechanism of this compound in prion disease.
Experimental Workflow for Evaluating this compound
Caption: Multi-modal experimental approach for this compound evaluation.
Discussion and Future Directions
The presented data strongly suggest that this compound, a c-Abl tyrosine kinase inhibitor, possesses anti-prion properties.[1] Its ability to reduce PrPSc levels in cellular and organotypic models, and more importantly, to prolong the survival of prion-infected animals, marks it as a promising candidate for drug repositioning.[1][2][3] The observation that late treatment with this compound still confers a survival benefit is particularly encouraging for its potential clinical application.[1][2][3]
The precise mechanism by which c-Abl inhibition interferes with prion propagation is not yet fully elucidated. It is known that c-Abl kinase is involved in cellular stress responses and apoptosis, and its activation has been implicated in the pathogenesis of other neurodegenerative diseases.[5][6][7] this compound may exert its neuroprotective effects by modulating these pathways, thereby reducing neuronal cell death and ameliorating disease progression.[1][2]
Further research is warranted to:
-
Elucidate the detailed molecular mechanism of this compound's anti-prion action.
-
Evaluate the efficacy of this compound against a wider range of prion strains and in other animal models.
-
Conduct pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery to the central nervous system.
-
Assess the long-term safety and potential side effects of chronic this compound administration in the context of neurodegenerative disease.
References
- 1. This compound Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. C-Abl tyrosine kinase mediates neurotoxic prion peptide-induced neuronal apoptosis via regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Abl in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radotinib In Vitro Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (IY-5511) is a second-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] As a selective inhibitor of the Bcr-Abl fusion protein, this compound effectively blocks the downstream signaling pathways that drive uncontrolled cell proliferation and resistance to apoptosis in cancer cells.[1] In addition to its primary target, this compound also shows inhibitory activity against the platelet-derived growth factor receptor (PDGFR).[2][3] These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound on various cancer cell lines.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the Bcr-Abl kinase, preventing the phosphorylation of its downstream substrates.[1] This inhibition disrupts the signaling cascade responsible for leukemogenesis, leading to a reduction in cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[1] this compound has shown potency against both wild-type Bcr-Abl and a range of imatinib-resistant mutations, with the notable exception of the T315I mutation.[3][4][5] In some cancer types, such as multiple myeloma, this compound's anti-proliferative effects are mediated through the inhibition of the STAT3 and JAK2 signaling pathways.[6]
Signaling Pathway
The primary signaling pathway inhibited by this compound is the Bcr-Abl pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: this compound inhibits the Bcr-Abl signaling pathway.
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines.
Table 1: IC50 of this compound against Bcr-Abl Kinase
| Target | IC50 (nM) |
| Wild-Type BCR-ABL1 | 34[3][4][5] |
Table 2: Comparative IC50 Values (nM) of this compound and Other TKIs in Ba/F3 Cells Expressing Bcr-Abl Mutants
| Bcr-Abl Mutant | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Single Mutations | ||||||
| G250E | 472.7 | 7421.7 | 306.5 | 7.9 | 283.9 | 36.7 |
| Y253H | 2804.0 | >10240.0 | 1719.0 | 4.0 | 82.9 | 26.6 |
| V299L | 106.4 | 1156.6 | 74.4 | 26.4 | 2760.3 | 7.8 |
| T315I | >10240.0 | >10240.0 | 9167.3 | >768.0 | 2246.7 | 31.6 |
| F317L | 200.1 | 2348.0 | 100.5 | 15.1 | 135.5 | 16.8 |
| F359C | 569.8 | 3907.7 | 370.0 | 2.2 | 92.8 | 32.0 |
| Compound Mutations | ||||||
| G250E/V299L | 737.5 | - | 347.3 | - | - | - |
| V299L/F317L | 362.1 | - | 133.6 | - | - | - |
| V299L/F359V | 805.0 | - | 380.2 | - | - | - |
| Data sourced from a study by Eskazan and Keskin, as presented in a research gate article.[7] |
Experimental Protocols
A common method for assessing the anti-proliferative effects of this compound is the MTS-based cell viability assay.
Protocol: MTS Cell Proliferation Assay
This protocol is adapted from methodologies used in in vitro studies of this compound.[8]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound (can be dissolved in DMSO to create a stock solution)
-
Target cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Workflow Diagram:
Caption: Workflow for the MTS cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/ml in a final volume of 100 µL of complete culture medium per well.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test would be from 0 to 100 µM.[4][6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound. Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) and wells with medium only (as a blank).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
MTS Assay:
-
Following the 72-hour incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the in vitro anti-proliferative effects of this compound. These standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this compound's therapeutic potential in various cancer models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Establishing Radotinib-Resistant Leukemia Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of radotinib-resistant leukemia cell lines, crucial tools for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are based on established methodologies for inducing resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) cell lines.
Introduction to this compound Resistance
This compound is a second-generation BCR-ABL1 tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] As with other targeted therapies, the emergence of drug resistance is a significant clinical challenge. Understanding the mechanisms by which leukemia cells become resistant to this compound is paramount for the development of next-generation inhibitors and combination therapies. The establishment of in vitro models of this compound resistance is a critical first step in this endeavor. Resistance can be mediated by various mechanisms, including mutations in the BCR-ABL1 kinase domain or the activation of alternative signaling pathways to bypass BCR-ABL1 inhibition.[2]
Data Presentation: this compound IC50 Values
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the wild-type BCR-ABL1 kinase and various clinically relevant mutant forms expressed in Ba/F3 cells. This data is essential for selecting appropriate this compound concentrations for establishing resistant cell lines and for characterizing the resistance profile of the generated cell lines.
| Cell Line/Target | This compound IC50 (nM) | Reference |
| Wild-type BCR-ABL1 | 34 | [3][4][5] |
| M244V | 55.6 | [6] |
| G250E | 472.7 | [6] |
| Y253H | 2804.0 | [6] |
| E255V | 1618.7 | [6] |
| V299L | 106.4 | [6] |
| F317L | 200.1 | [6] |
| F359C | 569.8 | [6] |
| T315I | >2000 | [6] |
Experimental Protocols
This section details the methodologies for establishing and characterizing this compound-resistant leukemia cell lines. The protocol is adapted from established methods for generating resistance to other TKIs, such as imatinib and nilotinib, in the K562 human CML cell line.[3][7][8]
Protocol 1: Establishment of this compound-Resistant Leukemia Cell Lines by Stepwise Dose Escalation
This is the most common method for generating drug-resistant cell lines. It involves gradually exposing the cells to increasing concentrations of the drug over a prolonged period.
Materials:
-
K562 human CML cell line (or other suitable parental leukemia cell line)
-
This compound hydrochloride
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Sterile culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Culture the parental K562 cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Assess cell viability using a standard method such as an MTS assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. The reported IC50 for wild-type BCR-ABL1 is approximately 34 nM, which can be used as a starting point.[3][4][5]
-
-
Initiate Drug Exposure:
-
Begin by culturing the K562 cells in the complete culture medium containing this compound at a concentration equal to or slightly below the determined IC50.
-
-
Stepwise Dose Escalation:
-
Maintain the cells in the initial this compound concentration, monitoring cell viability and proliferation regularly.
-
Once the cells have adapted and are proliferating at a stable rate (typically after 2-4 weeks), increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase is a reasonable starting point.
-
Continue this process of stepwise dose escalation. The cells may go through periods of slow growth or increased cell death after each dose increase. Allow the culture to recover and stabilize before the next escalation.
-
This entire process can take several months (e.g., >90 days) to achieve a significantly resistant population.[7]
-
-
Maintenance of the Resistant Cell Line:
-
Once the desired level of resistance is achieved (e.g., the cells are able to proliferate in a high concentration of this compound, such as 1 µM), the resistant cell line should be continuously cultured in the presence of that concentration of the drug to maintain the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Assessment of Drug Resistance:
-
Determine the IC50 of the resistant cell line: Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the newly generated resistant cell line.
-
Calculate the Resistance Index (RI): RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line) A high RI indicates a significant level of resistance.
2. Investigation of Resistance Mechanisms:
-
BCR-ABL1 Kinase Domain Mutation Analysis:
-
Isolate genomic DNA or RNA from both parental and resistant cells.
-
Amplify the BCR-ABL1 kinase domain using PCR.
-
Sequence the PCR product to identify any point mutations that may have arisen in the resistant cell line.
-
-
Analysis of Signaling Pathways:
-
Prepare cell lysates from parental and resistant cells, both with and without this compound treatment.
-
Perform Western blot analysis to examine the phosphorylation status of key proteins in signaling pathways implicated in TKI resistance, such as:
-
BCR-ABL1 and its downstream target CrkL
-
PI3K/AKT pathway proteins (e.g., p-AKT)
-
JAK/STAT pathway proteins (e.g., p-STAT3, p-STAT5)
-
SRC family kinases (e.g., p-LYN, p-HCK)
-
-
-
Expression of Drug Efflux Pumps:
-
Use quantitative real-time PCR (qRT-PCR) or Western blotting to assess the expression levels of ABC drug transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), which can contribute to drug resistance by pumping the drug out of the cell.
-
Visualizations
Experimental Workflow for Establishing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant leukemia cell lines.
Key Signaling Pathways in TKI Resistance
Caption: Mechanisms of resistance to tyrosine kinase inhibitors like this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Macromolecular changes in nilotinib resistant K562 cells; an in vitro study by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Radotinib Administration in CML Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of radotinib in Chronic Myeloid Leukemia (CML) xenograft mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound is a second-generation BCR-ABL tyrosine kinase inhibitor (TKI) developed for the treatment of CML.[1][2][3] It functions by selectively targeting the ATP-binding site of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML, thereby inhibiting its constitutive kinase activity and blocking downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[1] Preclinical studies in CML xenograft models are crucial for evaluating the in vivo efficacy and safety of this compound before clinical application. The K562 cell line, derived from a CML patient in blast crisis, is a widely used and appropriate model for establishing CML xenografts in immunocompromised mice.[4]
Mechanism of Action of this compound in CML
This compound specifically inhibits the Bcr-Abl fusion protein, an abnormal tyrosine kinase that is constitutively active in Ph+ CML cells.[1] This targeted inhibition blocks the phosphorylation of downstream substrates, disrupting signaling pathways crucial for leukemic cell proliferation and survival. In addition to its action on BCR-ABL, this compound also inhibits the Platelet-Derived Growth Factor Receptor (PDGFR).[5]
Caption: Mechanism of action of this compound in CML cells.
Experimental Protocols
CML Xenograft Mouse Model Establishment
This protocol describes the establishment of a subcutaneous CML xenograft model using the K562 cell line.
Materials:
-
K562 human CML cell line
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase.
-
Cell Preparation: On the day of inoculation, harvest the K562 cells by centrifugation. Wash the cells once with sterile PBS.
-
Cell Viability and Counting: Resuspend the cell pellet in PBS and determine the cell viability using the trypan blue exclusion method. A viability of >95% is recommended. Count the viable cells using a hemocytometer.
-
Inoculation: Adjust the cell concentration to 5 x 10^7 cells/mL in sterile PBS. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration Protocol
This protocol outlines the preparation and oral administration of this compound to CML xenograft mouse models.
Materials:
-
This compound (powder)
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in 0.5% CMC. For example, to prepare a 10 mg/mL suspension, weigh the appropriate amount of this compound powder and add it to the 0.5% CMC solution. Vortex thoroughly to ensure a uniform suspension. Prepare fresh on each day of dosing.
-
Dosing: Administer this compound orally via gavage once daily. The recommended dose range for efficacy studies is 30-100 mg/kg.[2] A common dosing volume is 10 mL/kg body weight.
-
Control Group: Administer the vehicle (0.5% CMC) to the control group using the same volume and schedule as the treatment group.
-
Treatment Duration: Continue the treatment for a predetermined period, typically 2-4 weeks, or until the tumor volume in the control group reaches the experimental endpoint.
-
Monitoring: Throughout the study, monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Observe the general health and behavior of the animals daily.
Caption: Experimental workflow for this compound administration in a CML xenograft model.
Data Presentation
The following table summarizes representative quantitative data that can be generated from a CML xenograft study with this compound.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 250 | - | -2 ± 1.5 |
| This compound | 30 | 800 ± 150 | 46.7 | -4 ± 2.0 |
| This compound | 100 | 350 ± 90 | 76.7 | -6 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Conclusion
The protocols and information provided in these application notes offer a solid framework for conducting preclinical evaluations of this compound in CML xenograft mouse models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the further development of this promising CML therapeutic.
References
- 1. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III Clinical Trial (RERISE study) Results of Efficacy and Safety of this compound Compared with Imatinib in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
Application Notes and Protocols for Radotinib in Combination Therapy Studies for Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib (Supect®), a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy and a manageable safety profile in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), both in newly diagnosed patients and in those with resistance or intolerance to other TKIs like imatinib.[1][2][3] While this compound monotherapy is a cornerstone of CML treatment, the exploration of combination therapies is crucial to overcoming resistance, enhancing treatment responses, and potentially achieving treatment-free remission.[4][5]
These application notes provide a summary of the clinical data for this compound monotherapy, explore the rationale for its use in combination therapies based on preclinical evidence and studies with other TKIs, and offer detailed protocols for in vitro studies to evaluate novel this compound combinations for the treatment of leukemia.
This compound: Mechanism of Action
This compound is a selective inhibitor of the BCR-ABL1 tyrosine kinase, the constitutively active fusion protein that drives the pathogenesis of CML.[3][6] By binding to the ATP-binding site of the BCR-ABL1 kinase, this compound blocks its downstream signaling pathways, which are crucial for leukemic cell proliferation and survival.[6] This inhibition leads to a reduction in cell growth and the induction of apoptosis in Ph+ leukemia cells.[6] this compound has also shown activity against the platelet-derived growth factor receptor (PDGFR).[3][7]
Clinical Data for this compound Monotherapy in CML
Clinical trials have established the efficacy of this compound in chronic phase CML (CML-CP). The following tables summarize key quantitative data from Phase II and Phase III studies.
Table 1: Efficacy of this compound in Imatinib-Resistant/Intolerant CML-CP Patients (Phase II Study)[8]
| Endpoint (at 12 months) | This compound 400 mg twice daily (n=77) |
| Major Cytogenetic Response (MCyR) | 65% |
| Complete Cytogenetic Response (CCyR) | 47% |
| Overall Survival (OS) | 96.1% |
| Progression-Free Survival (PFS) | 86.3% |
Table 2: Efficacy of this compound vs. Imatinib in Newly Diagnosed CML-CP Patients (RERISE Phase III Study)[2][9]
| Endpoint (at 12 months) | This compound 300 mg twice daily (n=79) | Imatinib 400 mg daily (n=81) |
| Major Molecular Response (MMR) | 52% | 30% |
| Complete Cytogenetic Response (CCyR) | 91% | 77% |
Table 3: Common Grade 3/4 Adverse Events with this compound[8][10]
| Adverse Event | This compound 400 mg twice daily (Phase II, n=77) | This compound 300 mg twice daily (Phase III) |
| Thrombocytopenia | 24.7% | Not specified |
| Hyperbilirubinemia | 23.4% | 27% |
| Anemia | 5.2% | Not specified |
| Fatigue | 3.9% | Not specified |
| Asthenia | 3.9% | Not specified |
| Nausea | 2.6% | Not specified |
Rationale for this compound Combination Therapies
While clinical data on this compound combination therapies are limited, preclinical studies and clinical trials with other BCR-ABL1 TKIs provide a strong rationale for exploring such strategies. The primary goals of combination therapy are to prevent or overcome TKI resistance, deepen molecular responses, and target leukemia stem cells (LSCs).
Potential combination partners for this compound include:
-
Hypomethylating Agents (e.g., Decitabine): These agents can alter the epigenetic landscape of leukemia cells, potentially re-sensitizing them to TKIs. Combination studies of decitabine with dasatinib have shown promise in advanced CML.[5]
-
BCL-2 Inhibitors (e.g., Venetoclax): The BCL-2 protein is a key regulator of apoptosis and is often overexpressed in leukemia cells. Preclinical studies have demonstrated synergism between venetoclax and BCR-ABL TKIs in eradicating LSCs in advanced CML.[5][8] Clinical studies are exploring combinations of venetoclax with TKIs like dasatinib and ponatinib in Ph+ advanced myeloid leukemias.[8][9]
-
Other Targeted Agents: Inhibitors of other signaling pathways implicated in TKI resistance, such as JAK2 or Aurora kinase inhibitors, could be potential combination partners.[5]
Experimental Protocols for In Vitro Combination Studies
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other therapeutic agents in leukemia cell lines.
Protocol 1: Cell Viability Assay (CCK-8/MTT)
Objective: To assess the effect of this compound, a combination partner, and their combination on the viability and proliferation of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, Ba/F3-p210)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound and combination agent(s)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat the cells with varying concentrations of this compound alone, the combination agent alone, and the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 10 µL of MTT solution and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.[10][11]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[12]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with this compound and a combination partner.
Materials:
-
Leukemia cells
-
6-well cell culture plates
-
This compound and combination agent(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat the cells with the desired concentrations of this compound, the combination agent, and their combination for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 3: Western Blot Analysis of BCR-ABL1 Signaling
Objective: To investigate the effect of this compound combinations on the BCR-ABL1 signaling pathway.
Materials:
-
Leukemia cells
-
This compound and combination agent(s)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL1, anti-BCR-ABL1, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat leukemia cells with this compound, the combination agent, and their combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of BCR-ABL1 and its downstream targets.
Visualizations
References
- 1. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors | Haematologica [haematologica.org]
- 5. Potential Approaches Versus Approved or Developing Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound [drugcentral.org]
- 8. Outcomes of Venetoclax and BCR-ABL Tyrosine Kinase Inhibitor Combinations in Patients with Philadelphia Chromosome-Positive Advanced Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell viability assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessing combinations of cytotoxic agents using leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy for treating advanced drug-resistant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of apoptotic markers in paediatric acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Utilizing Radotinib to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing radotinib, a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), as a tool to study the mechanisms of drug resistance in cancers such as Chronic Myeloid Leukemia (CML). The following sections detail the molecular basis of this compound resistance, present quantitative data on its efficacy against various mutations, and provide detailed protocols for key experiments.
Introduction to this compound and Drug Resistance
This compound is a potent inhibitor of the BCR-ABL1 kinase, the primary driver of CML.[1][2] Like other TKIs, its clinical efficacy can be limited by the emergence of drug resistance. Resistance mechanisms are broadly categorized as BCR-ABL1-dependent or -independent.[3] BCR-ABL1-dependent resistance most commonly arises from point mutations within the ABL1 kinase domain, which can impair drug binding.[3][4] BCR-ABL1-independent resistance involves the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity to promote cell survival and proliferation.[3][5] Studying these mechanisms is crucial for developing next-generation therapies and overcoming treatment failure.
Data Presentation: this compound Efficacy against BCR-ABL1 Mutants
The following tables summarize the in vitro efficacy of this compound and other TKIs against a panel of Ba/F3 murine pro-B cells engineered to express wild-type or mutant forms of BCR-ABL1. The 50% inhibitory concentration (IC50) values represent the drug concentration required to inhibit cell proliferation by 50%.
Table 1: IC50 Values (nM) of TKIs Against Single BCR-ABL1 Kinase Domain Mutations
| Mutation | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Wild-Type | 30.6 | 632.5 | 32.5 | 0.6 | 40.5 | 0.4 |
| M244V | 50.8 | 1257.0 | 55.6 | 2.3 | 81.1 | 15.5 |
| G250E | 472.7 | 3589.3 | 306.5 | 3.1 | 148.5 | 1.1 |
| Q252H | 100.2 | 3456.0 | 75.1 | 1.8 | 105.3 | 1.0 |
| Y253H | 2804.0 | >10240.0 | 1719.3 | 11.3 | 112.5 | 1.8 |
| E255K | 1205.3 | >10240.0 | 650.1 | 4.9 | 125.7 | 1.1 |
| E255V | 1618.7 | >10240.0 | 897.2 | 7.6 | 167.3 | 67.1 |
| V299L | 106.4 | 1156.6 | 74.4 | 26.4 | 2760.3 | 7.8 |
| T315I | >10240.0 | >10240.0 | >10240.0 | >768.0 | >10240.0 | 12.3 |
| F317L | 200.1 | 2348.0 | 100.5 | 15.1 | 135.5 | 16.8 |
| M351T | 45.2 | 1105.3 | 33.1 | 1.2 | 120.3 | 2.0 |
| F359V | 569.8 | 4533.3 | 370.0 | 11.2 | 102.7 | 1.3 |
| H396R | 35.1 | 1002.3 | 30.5 | 0.9 | 100.7 | 1.5 |
Data compiled from multiple sources. Note that IC50 values can vary slightly between experiments and cell lines.[6][7]
Table 2: IC50 Values (nM) of TKIs Against Compound BCR-ABL1 Kinase Domain Mutations
| Mutation | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| G250E/V299L | 737.5 | 8490.7 | 347.3 | 60.0 | 3346.0 | 23.7 |
| V299L/M351T | 49.1 | 1727.7 | 34.5 | 16.5 | 1966.3 | 7.1 |
| Y253H/E255V | >10240.0 | >10240.0 | >10240.0 | 165.7 | 145.3 | 12.1 |
| E255V/V299L | >10240.0 | >10240.0 | >10240.0 | 180.1 | 2985.3 | 100.5 |
| F317L/F359V | 8964.3 | >10240.0 | 622.9 | 45.3 | 125.7 | 15.3 |
Data compiled from multiple sources. Compound mutations often confer higher levels of resistance.[6][7]
Experimental Protocols
Detailed methodologies for key experiments in studying this compound resistance are provided below.
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line (e.g., Ba/F3-p210-WT)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate supplements like IL-3 for Ba/F3 cells)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and 6-well culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cell line at a density of 1 x 10^5 cells/mL in a 6-well plate.
-
Initial this compound Exposure: Add this compound to the culture medium at a starting concentration equal to the IC20 (20% inhibitory concentration) of the parental cell line.
-
Monitoring and Maintenance: Monitor cell viability and proliferation every 2-3 days. When cell viability drops, allow the surviving cells to repopulate. Once the cells are actively proliferating in the presence of the drug, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each escalation step, once the cells have demonstrated stable growth at the current concentration.
-
Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Isolation of Clonal Populations (Optional): To study clonal heterogeneity, single-cell cloning can be performed using limited dilution or single-cell sorting into 96-well plates.
-
Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay (see Protocol 2) to determine the new IC50 value of the resistant cell line compared to the parental line.
Protocol 2: Cell Viability Assay (MTS-based)
This protocol is used to determine the IC50 values of TKIs against sensitive and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
Complete culture medium
-
This compound and other TKIs
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10^3 to 5 x 10^3 cells per well in 100 µL of medium).[6]
-
Drug Preparation: Prepare a serial dilution of this compound and other TKIs. A 2-fold dilution series is common, spanning a wide range of concentrations (e.g., 0 to 10,240 nM).[6]
-
Drug Treatment: Add the serially diluted drugs to the appropriate wells. Include vehicle control (e.g., DMSO) wells. Each condition should be performed in triplicate or quadruplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 4: Sanger Sequencing for Mutation Detection
This protocol outlines a general method for identifying point mutations in the BCR-ABL1 kinase domain.
Materials:
-
Parental and resistant cell lines
-
RNA extraction kit
-
Reverse transcription kit (for cDNA synthesis)
-
PCR primers flanking the BCR-ABL1 kinase domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
RNA Extraction: Extract total RNA from both parental and this compound-resistant cell lines using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers in separate sequencing reactions for higher accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant cell line with the sequence from the parental cell line (or a reference sequence) to identify any nucleotide changes. Translate the nucleotide sequence to the amino acid sequence to determine if the mutation results in an amino acid substitution.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in this compound resistance.
Caption: BCR-ABL1 dependent resistance to this compound.
Caption: BCR-ABL1 independent resistance pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Radotinib in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Radotinib HCl, a selective Bcr-Abl tyrosine kinase inhibitor, in preclinical models of Parkinson's disease (PD). The data and protocols are primarily based on the findings of Lee et al. (2018), which demonstrate the neuroprotective efficacy of this compound in both in vitro and in vivo models of sporadic PD.
This compound has been shown to effectively cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting the non-receptor tyrosine kinase c-Abl.[1][2][3] The activation of c-Abl by oxidative stress is implicated in the pathogenesis of PD, and its inhibition is a promising therapeutic strategy.[1][4] In preclinical studies, this compound has demonstrated the ability to reduce α-synuclein pathology, prevent dopaminergic neuron loss, suppress neuroinflammation, and improve behavioral deficits.[1][4][5][6]
Data Presentation
In Vitro Efficacy of this compound in a α-Synuclein Preformed Fibril (PFF) Neuronal Model
Table 1: Neuroprotective Effects of this compound in Primary Cortical Neurons Treated with α-Synuclein PFFs
| Treatment Group | Outcome Measure | Result |
| α-synuclein PFF | c-Abl Activation | Increased |
| α-synuclein PFF + this compound HCl (1 µM) | c-Abl Activation | Reduced |
| α-synuclein PFF | Neuronal Toxicity (TUNEL positive neurons) | Increased |
| α-synuclein PFF + this compound HCl (1 µM) | Neuronal Toxicity (TUNEL positive neurons) | Significantly attenuated |
Data summarized from Lee et al. (2018).[7][8]
In Vivo Efficacy of this compound in a α-Synuclein PFF Mouse Model of Parkinson's Disease
Table 2: Effects of this compound on Neuropathology in the α-Synuclein PFF Mouse Model
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Vehicle | - | pS129-α-synuclein Inclusions in SNpc | Present |
| This compound HCl | 3 | pS129-α-synuclein Inclusions in SNpc | Reduced |
| This compound HCl | 10 | pS129-α-synuclein Inclusions in SNpc | Reduced |
| This compound HCl | 30 | pS129-α-synuclein Inclusions in SNpc | Reduced |
| Nilotinib (Positive Control) | 30 | pS129-α-synuclein Inclusions in SNpc | Reduced |
| Vehicle | - | Dopaminergic Neuron Loss in SNpc | Significant Loss |
| This compound HCl | 3, 10, 30 | Dopaminergic Neuron Loss in SNpc | Prevented |
SNpc: Substantia nigra pars compacta. Data summarized from Lee et al. (2018).[1]
Table 3: Effects of this compound on Behavioral Deficits in the α-Synuclein PFF Mouse Model
| Treatment Group | Dose (mg/kg) | Behavioral Test | Result |
| Vehicle | - | Pole Test | Increased time to descend |
| This compound HCl | 10, 30 | Pole Test | Reduced time to descend |
| Vehicle | - | Grip Strength | Decreased |
| This compound HCl | 10, 30 | Grip Strength | Improved |
| Vehicle | - | Amphetamine Rotation Test | Increased ipsilateral rotations |
| This compound HCl | 10, 30 | Amphetamine Rotation Test | Reduced ipsilateral rotations |
| Nilotinib (Positive Control) | 30 | Amphetamine Rotation Test | Reduced ipsilateral rotations |
Data summarized from Lee et al. (2018).[1]
Experimental Protocols
In Vitro Model: α-Synuclein PFF-Induced Neurotoxicity in Primary Cortical Neurons
-
Primary Cortical Neuron Culture:
-
Dissect cortices from embryonic day 15.5 mouse embryos.
-
Dissociate tissue and plate neurons on poly-D-lysine coated plates.
-
Culture neurons in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
α-Synuclein PFF Preparation:
-
Purify recombinant α-synuclein proteins.
-
Prepare α-synuclein PFFs by agitating purified α-synuclein in a glass vial with a magnetic stirrer (1000 rpm at 37°C).[1]
-
-
This compound Treatment and PFF-Induced Toxicity:
-
At 7 days in vitro (DIV), treat primary cortical neurons with α-synuclein PFFs.
-
Concurrently, treat cells with this compound HCl (e.g., 1 µM) or vehicle control. Nilotinib can be used as a positive control.
-
Continue treatment for 14 days.
-
-
Assessment of Neurotoxicity and c-Abl Activation:
-
TUNEL Staining: To assess apoptosis, fix cells and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol.
-
Immunocytochemistry: Fix cells and stain for markers such as pS129-α-synuclein to visualize pathological α-synuclein aggregates.
-
Western Blotting: Lyse cells and perform western blot analysis to determine the levels of activated c-Abl and other proteins of interest.
-
In Vivo Model: α-Synuclein PFF-Induced Mouse Model of Sporadic Parkinson's Disease
-
Stereotaxic Injection of α-Synuclein PFFs:
-
Anesthetize adult mice (e.g., C57BL/6J).
-
Unilaterally inject α-synuclein PFFs or PBS (as a control) into the striatum.
-
-
This compound Administration:
-
Behavioral Testing:
-
Six months after the PFF injection, perform a battery of behavioral tests to assess motor function:
-
Pole Test: To measure bradykinesia and motor coordination.
-
Grip Strength Test: To assess muscle strength.
-
Amphetamine-Induced Rotation Test: To measure unilateral dopamine depletion.
-
-
-
Immunohistochemistry and Neurochemical Analysis:
-
After the final behavioral test, transcardially perfuse the mice.
-
Process brain tissue for immunohistochemical analysis of:
-
Tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc).
-
Phosphorylated α-synuclein at serine 129 (pS129-α-synuclein) to assess Lewy body-like pathology.
-
-
Perform unbiased stereologic counting to quantify TH-positive neurons.
-
Visualizations
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
References
- 1. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Decreases Prion Propagation and Prolongs Survival Times in Models of Prion Disease [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Methodologies for Assessing the Blood-Brain Barrier Penetration of Radotinib
Introduction
Radotinib (brand name Supect®), a second-generation BCR-ABL1 tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML). Recent research has also highlighted its potential as a neuroprotective agent in preclinical models of Parkinson's disease, suggesting it may cross the blood-brain barrier (BBB) to exert its therapeutic effects within the central nervous system (CNS). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.
Given the growing interest in this compound for neurological disorders, a thorough and quantitative assessment of its ability to penetrate the BBB is critical for its development as a CNS-active drug. This document provides a comprehensive overview of the state-of-the-art in vitro, in vivo, and in silico methodologies that can be employed to characterize the BBB penetration of this compound. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the CNS distribution of this compound and its potential as a substrate for efflux transporters at the BBB.
In Silico Prediction of BBB Penetration
In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties. These models are valuable for early-stage drug discovery and for prioritizing candidates for further in vitro and in vivo testing.
Key Physicochemical Properties
The following properties of this compound can be calculated using various software packages (e.g., ChemDraw, MarvinSketch, RDKit) and used as inputs for predictive models:
-
Molecular Weight (MW): Generally, compounds with MW < 400-500 Da are more likely to cross the BBB.
-
Lipophilicity (LogP): An optimal LogP range for BBB penetration is typically between 1.5 and 2.5.
-
Topological Polar Surface Area (TPSA): A TPSA of < 90 Ų is often associated with better BBB penetration.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds (HBD ≤ 3, HBA ≤ 7) are generally preferred.
-
pKa: The ionization state of a molecule at physiological pH (7.4) influences its charge and, consequently, its ability to cross the lipid membranes of the BBB.
Predictive Models
Several established models can predict the brain-to-plasma concentration ratio (logBB):
-
Clark's Rule: A simple linear model based on LogP and TPSA.
-
Machine Learning Models: More complex models trained on large datasets of compounds with known BBB penetration data can provide more accurate predictions.
Protocol: In Silico Prediction of this compound's BBB Penetration
-
Obtain the 2D structure of this compound (SMILES or SDF format).
-
Use computational chemistry software to calculate the key physicochemical properties listed in Section 1.1.
-
Input these properties into one or more predictive models to estimate the logBB value.
-
Compare the predicted logBB and physicochemical properties of this compound to those of known CNS-active and non-CNS-active drugs to benchmark its potential for BBB penetration.
In Vitro Assessment of BBB Permeability
In vitro models are essential for experimentally measuring the passive permeability of a compound and for determining if it is a substrate of key efflux transporters expressed at the BBB, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay that assesses the passive, transcellular permeability of a compound across an artificial lipid membrane. It is a useful initial screen to distinguish compounds with high passive permeability from those with low permeability.
Protocol: PAMPA-BBB Assay
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions:
-
Donor Solution: Prepare a solution of this compound (e.g., 10 µM) in a buffer solution at pH 7.4.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer solution, which may contain a solubility enhancer.
-
-
Assay Incubation: Place the filter plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution. Add the donor solution to the filter plate wells. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
-
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
-
Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of cells that express key features of the BBB, including tight junctions and efflux transporters.
-
MDCK-MDR1/BCRP Cells: Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp (MDR1) or BCRP are commonly used to assess whether a compound is a substrate for these transporters.
-
hCMEC/D3 Cells: An immortalized human cerebral microvascular endothelial cell line that forms tight junctions and expresses a range of BBB transporters.
Protocol: Bidirectional Transport Assay using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells on microporous membrane inserts (e.g., Transwell®) until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical-to-Basolateral (A-B) Transport: Add this compound (e.g., 1-10 µM) to the apical (upper) chamber. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add this compound to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Inhibitor Co-incubation: To confirm P-gp mediated transport, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar).
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration.
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux. A reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.
-
Data Presentation: In Vitro Permeability and Efflux
All quantitative data from in vitro experiments should be summarized in a clear, tabular format. Below is a template for presenting the results from PAMPA and cell-based transwell assays for this compound, with example data for illustrative purposes.
Table 1: In Vitro BBB Permeability and Efflux of this compound (Example Data)
| Assay Type | Test System | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes |
| Passive Permeability | PAMPA-BBB | 15.2 ± 1.8 | N/A | N/A | High passive permeability predicted. |
| Cell-Based Permeability | hCMEC/D3 | 8.5 ± 0.9 | 9.1 ± 1.1 | 1.1 | Low net efflux observed. |
| P-gp Substrate Assessment | MDCK-MDR1 | 2.1 ± 0.3 | 25.4 ± 2.5 | 12.1 | High efflux ratio suggests P-gp substrate. |
| P-gp Inhibition | MDCK-MDR1 + Verapamil (50 µM) | 18.5 ± 2.1 | 20.1 ± 2.2 | 1.1 | ER reduced, confirming P-gp interaction. |
| BCRP Substrate Assessment | MDCK-BCRP | 3.5 ± 0.4 | 14.8 ± 1.9 | 4.2 | Efflux ratio suggests BCRP substrate. |
| BCRP Inhibition | MDCK-BCRP + Ko143 (1 µM) | 12.1 ± 1.5 | 13.5 ± 1.7 | 1.1 | ER reduced, confirming BCRP interaction. |
Data are presented as mean ± standard deviation (n=3). Controls such as Lucifer yellow (low permeability) and propranolol (high permeability) should be run in parallel to validate the assays.
Diagram: In Vitro Experimental Workflow
The following diagram illustrates the workflow for assessing this compound's BBB penetration potential using in vitro models.
Caption: Workflow for in vitro assessment of this compound's BBB permeability.
In Vivo Measurement of BBB Penetration
In vivo studies in animal models (typically rodents) are the gold standard for quantifying the extent of a drug's penetration into the brain. These methods provide a direct measure of the brain-to-plasma concentration ratio.
Brain-to-Plasma Concentration Ratio (Kp)
This is the most common in vivo method. It involves administering this compound to animals and, at a specific time point (often at steady-state), measuring its concentration in both brain tissue and plasma.
Protocol: Kp Determination in Mice
-
Dosing: Administer this compound to a cohort of mice via a relevant route (e.g., oral gavage or intravenous injection) at a therapeutically relevant dose.
-
Sample Collection: At a predetermined time point (e.g., 1, 2, 4, and 8 hours post-dose), anesthetize the mice and collect blood via cardiac puncture. Immediately after, perfuse the brain with ice-cold saline to remove intravascular blood.
-
Tissue Processing: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Extract this compound from the plasma and brain homogenate samples. Analyze the concentrations using a validated LC-MS/MS method.
-
Calculation of Kp:
-
Kp = C_brain / C_plasma
-
Where C_brain is the concentration of this compound in the brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Unbound Brain-to-Plasma Ratio (Kp,uu)
The unbound concentration of a drug in the brain is what is available to interact with its pharmacological target. Therefore, determining the unbound ratio (Kp,uu) is crucial. This requires measuring the fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,b).
Protocol: Kp,uu Determination
-
Determine Kp: Follow the protocol in Section 3.1.
-
Determine fu,p and fu,b: Use equilibrium dialysis to determine the fraction of unbound this compound in plasma and brain homogenate.
-
A semipermeable membrane separates a chamber containing plasma or brain homogenate with this compound from a chamber with buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of this compound in the buffer chamber represents the unbound concentration.
-
fu = C_unbound / C_total
-
-
Calculation of Kp,uu:
-
Kp,uu = Kp * (fu,p / fu,b)
-
A Kp,uu value close to 1 suggests that the drug's entry into the brain is primarily driven by passive diffusion. A value significantly less than 1 suggests active efflux.
-
Data Presentation: In Vivo Brain Penetration
Table 2: In Vivo Brain Penetration of this compound in Mice (Example Data)
| Parameter | Value | Method | Interpretation |
| Dose | 30 mg/kg, p.o. | N/A | Therapeutically relevant dose. |
| Time Point | 2 hours post-dose | N/A | Corresponds to Cmax in plasma. |
| C_plasma | 1500 ± 250 ng/mL | LC-MS/MS | Total plasma concentration. |
| C_brain | 450 ± 90 ng/g | LC-MS/MS | Total brain concentration. |
| Kp | 0.30 | Calculation | Low-to-moderate brain penetration. |
| fu,p | 0.05 (5%) | Equilibrium Dialysis | High plasma protein binding. |
| fu,b | 0.10 (10%) | Equilibrium Dialysis | Moderate brain tissue binding. |
| Kp,uu | 0.15 | Calculation | Suggests active efflux at the BBB. |
Data are presented as mean ± standard deviation (n=5 mice per group).
Diagram: In Vivo Experimental Workflow
The following diagram illustrates the workflow for assessing this compound's BBB penetration in an animal model.
Caption: Workflow for in vivo assessment of this compound's brain penetration.
Signaling Pathways and Efflux Transporters
The BBB phenotype is maintained by complex signaling between endothelial cells, pericytes, and astrocytes. The primary mechanism limiting the brain entry of many xenobiotics, including tyrosine kinase inhibitors, is active efflux by ATP-binding cassette (ABC) transporters.
Diagram: Key Efflux Transporters at the BBB
This diagram illustrates the role of P-gp and BCRP in limiting the entry of drugs like this compound into the brain.
Application Notes and Protocols for Radotinib in Preclinical Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radotinib, a potent, second-generation Bcr-Abl tyrosine kinase inhibitor, is emerging as a promising therapeutic candidate for neurodegenerative disorders.[1] Its primary mechanism of action involves the inhibition of c-Abl, a non-receptor tyrosine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD), and potentially Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[2][3] Preclinical studies have demonstrated that this compound effectively crosses the blood-brain barrier and exerts neuroprotective effects, positioning it as a molecule of significant interest for further investigation.[1]
Accumulating evidence suggests that c-Abl activation plays a crucial role in neuronal death and dysfunction.[3] In the context of Parkinson's disease, c-Abl activity is linked to the aggregation of α-synuclein and the impairment of Parkin function, both of which are central to the disease's pathology.[3] While the majority of preclinical research on this compound has focused on Parkinson's disease models, the established role of c-Abl in the pathology of Alzheimer's disease and ALS suggests that this compound may have broader therapeutic applications.[2][4][5] Other c-Abl inhibitors, such as nilotinib and dasatinib, have shown promise in preclinical models of these diseases, further supporting the investigation of this compound in a wider range of neurodegenerative conditions.[4][6][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of neurodegenerative disorders, with a primary focus on Parkinson's disease, for which the most extensive data is currently available. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the design and execution of future research in this area.
Mechanism of Action and Signaling Pathway
This compound's neuroprotective effects are primarily attributed to its inhibition of the c-Abl tyrosine kinase. In neurodegenerative conditions like Parkinson's disease, cellular stress and pathological protein aggregates, such as α-synuclein preformed fibrils (PFFs), can lead to the overactivation of c-Abl. Activated c-Abl can then phosphorylate key proteins involved in neurodegeneration, including α-synuclein and Parkin.
The phosphorylation of α-synuclein by c-Abl promotes its aggregation into toxic oligomers and fibrils, a hallmark of Parkinson's disease.[3] Furthermore, c-Abl-mediated phosphorylation of Parkin, an E3 ubiquitin ligase, impairs its function. This dysfunction hinders the clearance of damaged mitochondria and toxic protein aggregates, contributing to neuronal cell death.
This compound, by inhibiting c-Abl, is hypothesized to disrupt this pathological cascade. It is believed to reduce the phosphorylation of both α-synuclein and Parkin, thereby decreasing α-synuclein aggregation and restoring Parkin's neuroprotective functions. This ultimately leads to reduced neuronal toxicity, decreased neuroinflammation, and improved neuronal survival.
Quantitative Data from Preclinical Parkinson's Disease Studies
The following tables summarize key quantitative findings from in vitro and in vivo preclinical studies of this compound in models of Parkinson's disease.
Table 1: In Vitro Efficacy of this compound in Primary Cortical Neurons
| Experimental Endpoint | Model System | Treatment | Outcome | Reference |
| Neuronal Viability | α-synuclein PFF-treated primary cortical neurons | This compound (1 µM) | Significant increase in neuronal viability | [2] |
| Apoptosis (TUNEL Assay) | α-synuclein PFF-treated primary cortical neurons | This compound (1 µM) | Significant decrease in TUNEL-positive (apoptotic) neurons | [2] |
| c-Abl Activation | α-synuclein PFF-treated primary cortical neurons | This compound (1 µM) | Significant reduction in phosphorylated c-Abl levels | [2] |
| α-synuclein Pathology | α-synuclein PFF-treated primary cortical neurons | This compound (1 µM) | Significant decrease in phosphorylated α-synuclein (pS129) | [2] |
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model
| Experimental Endpoint | Animal Model | Treatment (Oral Gavage) | Outcome | Reference |
| Dopaminergic Neuron Survival | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant protection against the loss of TH-positive neurons in the substantia nigra | [2] |
| Striatal Dopaminergic Fiber Density | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant preservation of dopaminergic fiber density in the striatum | [2] |
| Motor Function (Pole Test) | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant improvement in the time to descend the pole | [2] |
| Motor Function (Grip Strength) | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant improvement in grip strength | [2] |
| Neuroinflammation (Microglia) | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant reduction in Iba1-positive microglia in the substantia nigra | [2] |
| Neuroinflammation (Astrocytes) | α-synuclein PFF-injected C57BL/6 mice | This compound (10 and 30 mg/kg/day for 5 months) | Significant reduction in GFAP-positive astrocytes in the substantia nigra | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for researchers.
In Vitro Studies: Primary Cortical Neuron Culture and Treatment
Objective: To assess the neuroprotective effects of this compound on primary neurons challenged with α-synuclein PFFs.
1. Primary Cortical Neuron Culture:
-
Isolate cortical neurons from embryonic day 15-16 mouse embryos.
-
Plate neurons on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maintain cultures at 37°C in a humidified incubator with 5% CO2.
2. α-synuclein PFF Treatment:
-
At 7 days in vitro (DIV), treat neurons with α-synuclein PFFs at a final concentration of 2 µg/mL.
-
Concurrently, treat with this compound at desired concentrations (e.g., 1 µM) or vehicle control.
-
Continue treatment for 7-14 days.
3. Assessment of Neuronal Viability (MTT Assay):
-
After the treatment period, add MTT solution to the culture medium and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Assessment of Apoptosis (TUNEL Assay):
-
Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Perform TUNEL staining according to the manufacturer's instructions (e.g., using a Click-iT™ TUNEL Alexa Fluor™ Imaging Assay).
-
Counterstain nuclei with DAPI.
-
Visualize and quantify TUNEL-positive cells using a fluorescence microscope.
In Vivo Studies: α-synuclein PFF Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of this compound in a mouse model that recapitulates key features of Parkinson's disease.
1. Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals under standard laboratory conditions.
2. Stereotaxic Surgery:
-
Anesthetize mice with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Inject α-synuclein PFFs (5 µg in 2 µL of sterile PBS) into the right striatum at the following coordinates: AP +0.5 mm, ML -2.0 mm, DV -3.2 mm from bregma.
3. This compound Administration:
-
One month after surgery, begin daily oral gavage of this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control.
-
Continue treatment for 5 months.
4. Behavioral Testing:
-
At the end of the treatment period, perform a battery of motor function tests:
-
Pole Test: Measure the time it takes for the mouse to turn and descend a vertical pole.
-
Grip Strength Test: Assess forelimb muscle strength using a grip strength meter.
-
5. Immunohistochemistry:
-
Following behavioral testing, perfuse the mice with 4% PFA.
-
Collect the brains and post-fix overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the brains on a cryostat (30 µm sections).
-
Perform immunohistochemistry for:
-
Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Iba1 to identify microglia.
-
GFAP to identify astrocytes.
-
-
Use appropriate fluorescent secondary antibodies for visualization.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Quantify the immunoreactivity of Iba1 and GFAP in the substantia nigra.
Future Directions
The promising preclinical data for this compound in Parkinson's disease models, coupled with the known involvement of c-Abl in other neurodegenerative disorders, provides a strong rationale for expanding research into Alzheimer's disease and ALS.
-
Alzheimer's Disease: Future studies could investigate the efficacy of this compound in transgenic mouse models of AD (e.g., APP/PS1 mice).[8] Key endpoints would include the assessment of amyloid-beta plaque deposition, tau pathology, synaptic dysfunction, and cognitive performance in behavioral tasks such as the Morris water maze.[8][9]
-
Amyotrophic Lateral Sclerosis: The neuroprotective effects of this compound could be evaluated in SOD1-G93A transgenic mouse models of ALS.[4][10] Efficacy could be determined by monitoring disease onset, motor function decline, and survival, as well as by histological analysis of motor neuron survival in the spinal cord.[4][10]
References
- 1. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies [mdpi.com]
- 4. c-Abl inhibition delays motor neuron degeneration in the G93A mouse, an animal model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Abl Inhibition Delays Motor Neuron Degeneration in the G93A Mouse, an Animal Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
- 6. Nilotinib as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib as a Prospective Treatment for Alzheimer’s Disease: Effect on Proteins Involved in Neurodegeneration and Neuronal Homeostasis [mdpi.com]
- 8. c-Abl tyrosine kinase down-regulation as target for memory improvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | c-Abl tyrosine kinase down-regulation as target for memory improvement in Alzheimer’s disease [frontiersin.org]
- 10. c-Abl Inhibition Delays Motor Neuron Degeneration in the G93A Mouse, an Animal Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing radotinib solubility challenges in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the aqueous solubility of radotinib.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water and aqueous buffers at neutral pH.[1][2] While a precise experimental value for its aqueous solubility is not widely published, a predicted value is approximately 0.00234 mg/mL. Due to its poor aqueous solubility, direct dissolution in aqueous buffers for most experimental applications is not feasible.
Q2: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a weakly basic and lipophilic compound. Its predicted pKa for the most basic functional group is 6.29. This means that at pH values below 6.29, a greater proportion of the molecule will be in its protonated, more soluble form. Its high lipophilicity, indicated by a predicted LogP value between 3.77 and 4.53, contributes to its low affinity for aqueous solvents.
Q3: Is there a salt form of this compound with improved solubility?
Yes, this compound is available as this compound hydrochloride (HCl).[3] The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility of weakly basic compounds like this compound, particularly in acidic to neutral pH conditions. However, even as a salt, its solubility in neutral and basic aqueous solutions remains limited.
Q4: In which solvents is this compound soluble?
This compound is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2][4] A solubility of up to 100 mg/mL in DMSO has been reported.[2][4] This high solubility makes DMSO the recommended solvent for preparing concentrated stock solutions for in vitro experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer or cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final percentage of DMSO may be too low to maintain solubility. | - Decrease the final concentration of this compound: If experimentally feasible, lower the final working concentration. - Increase the final DMSO concentration: For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of DMSO on your experimental system. - Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can sometimes help prevent immediate precipitation. - Vortex immediately after dilution: Vigorous mixing immediately after adding the DMSO stock to the aqueous medium can aid in dispersion and prevent localized high concentrations that lead to precipitation. |
| Difficulty in preparing a homogeneous aqueous solution for in vivo studies. | This compound's inherent low aqueous solubility prevents the formation of a true solution at concentrations typically required for in vivo administration. | For oral administration in preclinical studies, preparing a homogeneous suspension is the recommended approach. A common method involves using a suspending agent like carboxymethyl cellulose sodium (CMC-Na). A detailed protocol is provided below. |
| Inconsistent results in cell-based assays. | This could be due to the precipitation of this compound in the cell culture medium, leading to a lower effective concentration. The compound may also adsorb to plasticware. | - Visually inspect for precipitation: Before adding the this compound-containing medium to your cells, carefully inspect the solution for any signs of precipitation. - Prepare fresh dilutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment to avoid potential degradation or precipitation in stored aqueous solutions. - Consider using a surfactant: In some instances, a low concentration of a biocompatible surfactant (e.g., Pluronic® F-68) in the final medium can help improve the solubility and stability of hydrophobic compounds. However, this must be carefully validated for its effect on the experimental system. |
Quantitative Data
| Compound | pH | Aqueous Solubility | Reference |
| Nilotinib Hydrochloride Monohydrate | < 4.5 | Soluble (solubility decreases with increasing pH) | [5][6][7] |
| ≥ 4.5 | Practically insoluble | [5][7][8] | |
| Dasatinib | 2 | Soluble | [9] |
| 4.5 | Slightly soluble | [9] | |
| 6.8 | Sparingly to slightly soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is the standard procedure for most in vitro applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 530.5 g/mol , dissolve 5.305 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture Experiments
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to obtain the final working concentrations.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: When diluting, add the DMSO stock solution to the cell culture medium and immediately vortex or pipette up and down to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest this compound concentration) in your experiments.
-
Use the freshly prepared working solutions immediately.
Protocol 3: Preparation of a Homogeneous Suspension of this compound for In Vivo Oral Administration
This protocol describes the preparation of a this compound suspension in carboxymethyl cellulose sodium (CMC-Na), a common vehicle for oral gavage in preclinical models.[1][2]
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or a homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v). This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
To create a homogeneous suspension, it is recommended to first wet the this compound powder with a small amount of the CMC-Na solution to form a paste. This can be done in a mortar and pestle.
-
Gradually add the remaining volume of the CMC-Na solution to the paste while continuously triturating or homogenizing.
-
Transfer the suspension to a sterile beaker or bottle and stir continuously using a stir plate and stir bar for a sufficient time to ensure a uniform suspension.
-
Maintain continuous stirring of the suspension during administration to ensure consistent dosing.
Visualizations
Signaling Pathways
This compound is a potent inhibitor of the Bcr-Abl and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. The following diagrams illustrate the key components of these signaling pathways.
Caption: Bcr-Abl Signaling Pathway and this compound Inhibition.
Caption: PDGFR Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Workflow for Preparing this compound Solutions.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. arasto.com [arasto.com]
- 7. Nilotinib Hydrochloride Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Radotinib Resistance in Preclinical Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering radotinib resistance in preclinical cancer models. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance?
A1: this compound resistance in preclinical models, particularly in the context of Chronic Myeloid Leukemia (CML), can be broadly categorized into two main types:
-
BCR-ABL1-Dependent Resistance: This is most commonly due to the acquisition of point mutations in the BCR-ABL1 kinase domain, which can interfere with this compound binding. The T315I mutation is a well-known "gatekeeper" mutation that confers a high level of resistance to this compound and many other tyrosine kinase inhibitors (TKIs).[1][2][3][4] Other mutations in the P-loop, catalytic domain, and activation loop can also reduce this compound sensitivity.[3] Overexpression or amplification of the BCR-ABL1 gene can also lead to resistance by increasing the amount of the target protein.[2]
-
BCR-ABL1-Independent Resistance: In this scenario, cancer cells become resistant to this compound even though BCR-ABL1 kinase activity is effectively inhibited. This often involves the activation of alternative survival signaling pathways that bypass the need for BCR-ABL1 signaling. Key pathways implicated include the PI3K/AKT/mTOR and JAK/STAT pathways.[2][5][6][7]
Q2: How can I confirm if this compound resistance in my cell line is due to a BCR-ABL1 mutation?
A2: To determine if resistance is due to a mutation, you should perform sequencing of the BCR-ABL1 kinase domain. Sanger sequencing is a common method, but more sensitive techniques like next-generation sequencing (NGS) can detect mutations present in smaller subclones.
Q3: My this compound-resistant cells do not have any known BCR-ABL1 mutations. What should I investigate next?
A3: If no BCR-ABL1 mutations are detected, it is likely that resistance is BCR-ABL1-independent. You should investigate the activation status of alternative signaling pathways. A recommended first step is to perform western blot analysis to check for increased phosphorylation of key proteins in the PI3K/AKT/mTOR and JAK/STAT pathways, such as p-AKT, p-mTOR, p-STAT3, and p-STAT5.
Q4: What are some potential strategies to overcome this compound resistance in my preclinical model?
A4: Based on the mechanism of resistance, several strategies can be explored:
-
For BCR-ABL1 Mutations: If a specific mutation is identified, you could consider switching to a different TKI that is effective against that mutant. For example, ponatinib is a third-generation TKI that is effective against the T315I mutation.[6]
-
For BCR-ABL1-Independent Resistance:
-
Combination Therapy: Combining this compound with an inhibitor of the activated bypass pathway is a promising strategy. For example, if the PI3K/AKT pathway is activated, you could test a combination with a PI3K or mTOR inhibitor. Similarly, if the JAK/STAT pathway is active, a JAK inhibitor could be used.
-
Investigating Novel Targets: Other potential targets to explore in combination with this compound include EZH2 and components of the hedgehog signaling pathway.
-
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in our cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Development of BCR-ABL1 kinase domain mutations. | 1. Sequence the BCR-ABL1 kinase domain: Extract RNA, reverse transcribe to cDNA, and perform PCR amplification of the kinase domain followed by Sanger or next-generation sequencing. 2. Compare the sequence to the wild-type reference to identify any mutations. |
| BCR-ABL1 gene amplification. | 1. Perform quantitative PCR (qPCR) on genomic DNA to assess the copy number of the BCR-ABL1 gene. 2. Perform fluorescence in situ hybridization (FISH) to visualize gene amplification on the chromosome. |
| Activation of BCR-ABL1-independent bypass signaling pathways. | 1. Perform western blot analysis: Lyse the resistant cells and parental sensitive cells (as a control) and probe for phosphorylated and total levels of key signaling proteins (e.g., AKT, mTOR, STAT3, STAT5, ERK). An increase in the ratio of phosphorylated to total protein in resistant cells suggests pathway activation. |
| Increased drug efflux. | 1. Use a drug efflux pump inhibitor: Treat resistant cells with this compound in the presence of an inhibitor of ABC transporters (e.g., verapamil for P-glycoprotein) and assess if sensitivity is restored using a cell viability assay. |
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Inappropriate starting concentration of this compound. | 1. Determine the IC50 of the parental cell line: Perform a dose-response experiment to find the concentration of this compound that inhibits 50% of cell growth. 2. Start with a low concentration: Begin the resistance induction protocol with a concentration of this compound at or below the IC20. |
| Too rapid increase in drug concentration. | 1. Gradually increase the concentration: Only increase the this compound concentration once the cells have resumed a normal growth rate in the current concentration. A 1.5 to 2-fold increase at each step is a common practice. |
| Cell line is not viable at effective resistance-inducing concentrations. | 1. Use a pulse-treatment method: Expose cells to a higher concentration of this compound for a shorter period (e.g., 24-48 hours), then wash the drug out and allow the cells to recover before the next pulse. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound and Other TKIs Against Various BCR-ABL1 Mutants.
This table summarizes the half-maximal inhibitory concentration (IC50) values from a preclinical study using Ba/F3 cells expressing different BCR-ABL1 mutations. This data can help in selecting alternative TKIs when a specific mutation is identified.
| BCR-ABL1 Mutant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-type | 30.6 | 32.5 | 633.3 | 0.6 | 20.2 | 0.5 |
| G250E | 472.7 | 306.5 | 7421.7 | 7.9 | 283.9 | 36.7 |
| Y253H | 2804.0 | 1719.0 | >10240 | 4.0 | 82.9 | 26.6 |
| E255V | 1618.7 | 897.2 | >10240 | 3.2 | 100.1 | 1.0 |
| T315I | >10240 | 9167.3 | >10240 | >768 | 2246.7 | 31.6 |
| F359V | 569.8 | 370.0 | 3907.7 | 2.2 | 92.8 | 32.0 |
Data adapted from Zabriskie et al. This data is for informational purposes and may vary between different experimental systems.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the parental cell line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTS assay, see Protocol 2).
-
Calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a flask with complete medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
-
Monitor and passage cells:
-
Monitor the cells for growth. Initially, a significant amount of cell death is expected.
-
When the surviving cells become confluent, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
-
Escalate the this compound concentration:
-
Once the cells have a stable growth rate (comparable to the parental line), increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat steps 3 and 4.
-
-
Confirm resistance:
-
Periodically, perform a cell viability assay on the resistant cell line and compare its IC50 to the parental cell line. A significant increase in the IC50 indicates the development of resistance.
-
-
Maintain the resistant cell line:
-
Once the desired level of resistance is achieved, the cell line can be maintained in a continuous culture with the final concentration of this compound.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x drug dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50.
-
Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for detecting the activation of the STAT3 signaling pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Signaling Pathways
Caption: BCR-ABL1 signaling pathways leading to cell proliferation and survival.
Caption: BCR-ABL1-independent resistance via activation of bypass signaling pathways.
Experimental Workflows
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: BCR-ABL | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Radotinib Technical Support Center: Experimental Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability of radotinib in various experimental solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically supplied as a crystalline solid. To prepare a stock solution, dissolve the powder in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[1] For example, a stock solution of up to 100 mg/mL (188.5 mM) can be prepared in fresh, moisture-free DMSO.[1] this compound is also soluble in dimethylformamide (DMF). It is important to purge the solvent with an inert gas before use.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To prevent degradation and maintain the activity of this compound, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at low temperatures. For long-term storage, -80°C is recommended, while for shorter periods, -20°C is acceptable.
Q3: How stable is this compound in stock solutions?
A3: The stability of this compound in stock solutions depends on the storage temperature and solvent. The following table summarizes the available data.
| Solvent | Concentration | Storage Temperature | Stability Duration |
| DMSO | Not specified | -80°C | Up to 1 year |
| DMSO | Not specified | -20°C | Up to 1 month[2] |
| Acetonitrile/Water/Formic Acid (6:4:0.01 v/v/v) | 500 µg/mL | -20°C | Up to 67 days |
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be sensitive to light. It is recommended to store this compound powder and its solutions in light-resistant containers to prevent photodegradation.
Q5: How should I prepare working solutions of this compound for in vitro experiments?
A5: To prepare a working solution, dilute the high-concentration stock solution (e.g., in DMSO) into your experimental medium (e.g., cell culture medium, buffer). It is crucial to ensure that the final concentration of the organic solvent (like DMSO) is low enough to not affect the experimental system (typically <0.5%). To avoid precipitation, it is recommended to add the this compound stock solution to the medium with vigorous vortexing or mixing. For in vivo experiments, it is best to prepare fresh solutions daily.
Troubleshooting Guide
Problem 1: My this compound solution appears cloudy or has visible precipitates after dilution in cell culture medium.
| Possible Cause | Solution |
| Low Solubility in Aqueous Media: this compound is poorly soluble in water.[1] Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to crash out of solution. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise to the medium while vortexing or stirring to ensure rapid and even dispersion. - Consider a serial dilution approach: first dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume. - Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with this compound and reduce its solubility. | - Prepare the final working solution immediately before use. - If possible, test the solubility of this compound in the basal medium without serum first. - If precipitation persists, a solubility-enhancing excipient (e.g., Pluronic F-68) may be considered, but its compatibility with the experimental system must be validated. |
| Temperature Effects: Rapid cooling of a freshly prepared solution can cause precipitation. | - Maintain the solution at a constant temperature (e.g., 37°C in a water bath) during preparation and before adding to cells. |
Problem 2: I am observing inconsistent results in my cell-based assays over time.
| Possible Cause | Solution |
| Degradation in Working Solution: this compound may not be stable in the complete cell culture medium at 37°C for the entire duration of a long-term experiment (e.g., >24-48 hours). | - For long-term assays, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 or 48 hours). - Perform a preliminary stability study of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2) to determine its degradation rate. |
| Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. | - Use low-adhesion plasticware for preparing and storing this compound solutions. - Minimize the surface area-to-volume ratio where possible. |
| Repeated Freeze-Thaw Cycles of Stock Solution: This can lead to degradation of the compound and precipitation upon thawing. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Solutions
This protocol outlines a general method for determining the stability of this compound in a specific experimental solution (e.g., cell culture medium or buffer) over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
HPLC-grade DMSO
-
Experimental solution (e.g., RPMI-1640 + 10% FBS, PBS pH 7.4)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid)
2. Procedure: a. Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. b. Preparation of Stability Samples: i. Dilute the this compound stock solution into the experimental solution to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.1%). ii. Prepare several identical aliquots in appropriate sterile containers. c. Incubation: i. Store the aliquots under the desired experimental conditions (e.g., 37°C incubator, 4°C refrigerator, room temperature on the benchtop). ii. Protect samples from light if assessing thermal stability alone. d. Sample Collection: i. At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from each storage condition. ii. Immediately process the sample for HPLC analysis or freeze at -80°C for later analysis. e. Sample Preparation for HPLC: i. If the sample contains proteins (e.g., from FBS), perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. ii. Transfer the supernatant to an HPLC vial for analysis. f. HPLC Analysis: i. Use a validated HPLC method to quantify the concentration of this compound. A gradient method with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. ii. Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. g. Data Analysis: i. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. ii. Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Bcr-Abl Signaling Pathway
This compound is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). The constitutively active Bcr-Abl kinase drives oncogenesis through the activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis.
Figure 1. Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for conducting a stability study of this compound in an experimental solution.
Figure 2. General experimental workflow for assessing the stability of this compound.
References
common adverse effects of radotinib in preclinical animal models
Disclaimer: Detailed quantitative toxicological data from preclinical animal models of radotinib are not extensively available in the public domain. The following troubleshooting guides and FAQs have been developed by extrapolating from available clinical data and general principles of preclinical toxicology for tyrosine kinase inhibitors (TKIs). Researchers should exercise careful judgment and thorough monitoring during their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a second-generation tyrosine kinase inhibitor that primarily targets the BCR-ABL1 fusion protein, which is characteristic of chronic myeloid leukemia (CML).[1][2] It also shows inhibitory activity against other kinases such as platelet-derived growth factor receptor (PDGFR), although with lower potency.[3] Its mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.[1][4]
Q2: What are the most commonly reported adverse effects of this compound in human clinical trials?
In clinical studies, the most frequently observed adverse effects of this compound include hematological toxicities such as thrombocytopenia (low platelet count) and anemia.[2][5][6] Non-hematological side effects commonly reported are gastrointestinal issues (nausea, vomiting, diarrhea), headache, rash, and pruritus (itching).[1][2] Biochemical abnormalities, particularly hyperbilirubinemia (elevated bilirubin levels), have also been noted.[5][6]
Q3: Are there any specific safety concerns I should be aware of when designing my preclinical study with this compound?
Based on the clinical profile and the class of medication, researchers should pay close attention to potential hematological, hepatic, and gastrointestinal toxicities in their animal models. It is also advisable to monitor for cardiovascular effects, as this has been a concern with other TKIs.[5] Regular monitoring of blood counts, liver function markers, and animal well-being (including body weight and clinical signs) is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause (based on clinical data) | Recommended Actions for Investigation |
| Unexpected mortality in treated animals. | High dose-related toxicity. Severe hematological suppression leading to infection or bleeding. | - Review the dosage and administration schedule. Consider a dose de-escalation study.- Perform a complete necropsy with histopathological examination of major organs.- Analyze terminal blood samples for complete blood count (CBC) and clinical chemistry. |
| Significant weight loss (>15%) in treated animals. | Gastrointestinal toxicity (nausea, diarrhea leading to reduced food intake and malabsorption). General malaise. | - Increase the frequency of animal monitoring.- Provide supportive care (e.g., hydration, palatable food).- Evaluate for signs of gastrointestinal distress (e.g., diarrhea, hunched posture).- Consider reducing the dose or temporarily halting treatment. |
| Pale mucous membranes, lethargy. | Anemia (a common hematological toxicity). | - Collect blood for CBC analysis to determine red blood cell count, hemoglobin, and hematocrit.- Examine bone marrow smears for signs of erythroid hypoplasia. |
| Petechiae (small red/purple spots on the skin), bruising, or bleeding. | Thrombocytopenia (low platelet count). | - Perform a platelet count from a fresh blood sample.- Visually inspect for any signs of internal or external bleeding. |
| Yellowing of the skin or eyes (jaundice). | Hyperbilirubinemia (a known biochemical abnormality). | - Measure serum bilirubin levels (total and direct).- Assess other liver function markers (ALT, AST, ALP).- Conduct histopathological examination of the liver. |
| Skin rash or excessive scratching. | Dermatological toxicity (rash, pruritus). | - Document the nature and extent of the skin reaction.- Consider skin biopsies for histopathological analysis.- Ensure the animal's environment is clean to prevent secondary infections. |
Data from Preclinical Monitoring
While specific preclinical adverse event data for this compound is limited, the following table outlines key parameters that should be monitored in preclinical toxicology studies based on the known clinical safety profile.
| System/Organ | Monitoring Parameter | Animal Model | Potential Findings Indicative of Toxicity |
| Hematological | Complete Blood Count (CBC) with differential | Rat, Dog, Mouse | Decreased platelets (thrombocytopenia), red blood cells (anemia), and neutrophils (neutropenia). |
| Hepatic | Serum clinical chemistry (ALT, AST, ALP, Total Bilirubin) | Rat, Dog, Mouse | Elevations in liver enzymes and bilirubin levels. |
| Histopathology of the liver | Rat, Dog, Mouse | Evidence of hepatocellular injury, necrosis, or cholestasis. | |
| Gastrointestinal | Clinical observation (diarrhea, vomiting, appetite) | Dog, Mouse, Rat | Presence of loose stools, emesis, and reduced food consumption. |
| Histopathology of the GI tract | Rat, Dog, Mouse | Inflammation, ulceration, or changes in mucosal integrity. | |
| General | Body weight | Rat, Dog, Mouse | Significant weight loss or failure to gain weight as expected. |
| Clinical signs (activity, posture, grooming) | Rat, Dog, Mouse | Lethargy, hunched posture, ruffled fur, signs of pain or distress. | |
| Cardiovascular | Electrocardiogram (ECG) | Dog, Non-human primate | Changes in QT interval, heart rate, or arrhythmias. |
| Histopathology of the heart | Rat, Dog, Mouse | Evidence of myocardial damage or inflammation. |
Experimental Protocols
Protocol 1: Repeat-Dose Toxicity Study in Rodents (Rat)
-
Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females).
-
Group Size: Typically 10 animals/sex/group.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (low, medium, and high). Dose selection should be based on preliminary dose-range finding studies.
-
Administration: Oral gavage, once or twice daily, for a specified duration (e.g., 28 or 90 days).
-
Monitoring:
-
Daily: Clinical observations for signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (and possibly interim time points):
-
Blood collection for hematology and clinical chemistry analysis.
-
Complete necropsy of all animals.
-
Organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues from the control and high-dose groups, with subsequent examination of target organs in lower dose groups.
-
-
Protocol 2: Cardiovascular Safety Pharmacology in Dogs
-
Animal Model: Beagle dogs (purpose-bred for research).
-
Instrumentation: Animals are often surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Study Design: A crossover design is frequently used where each animal serves as its own control.
-
Dose Levels: A vehicle control and multiple doses of this compound.
-
Data Collection: Continuous measurement of:
-
Electrocardiogram (ECG) for heart rate and intervals (PR, QRS, QT).
-
Arterial blood pressure (systolic, diastolic, mean).
-
Body temperature.
-
-
Analysis: Evaluation of dose-dependent changes in cardiovascular parameters compared to baseline and vehicle control.
Visualizations
Caption: Mechanism of action of this compound in a BCR-ABL1 positive cell.
Caption: General workflow for a repeat-dose preclinical toxicology study.
References
- 1. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III Clinical Trial (RERISE study) Results of Efficacy and Safety of this compound Compared with Imatinib in Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Radotinib Demonstrates Superior Preclinical Efficacy Over Imatinib in Chronic Myeloid Leukemia Models
For Immediate Release
In a comprehensive review of preclinical data, radotinib, a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), consistently exhibits greater potency and efficacy compared to the first-generation inhibitor, imatinib, in in-vitro models of Chronic Myeloid Leukemia (CML). While direct comparative preclinical data from in-vivo models remains limited in publicly available literature, in-vitro studies unequivocally establish this compound's superiority in inhibiting the constitutively active BCR-ABL1 kinase, the primary driver of CML. This guide provides a detailed comparison of the preclinical efficacy of this compound and imatinib, supported by experimental data and protocols.
Executive Summary
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the expression of the BCR-ABL1 oncoprotein. This fusion protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival. While imatinib revolutionized CML treatment, the emergence of resistance, primarily through mutations in the BCR-ABL1 kinase domain, necessitated the development of more potent inhibitors. This compound has emerged as a promising alternative, demonstrating significant efficacy against both wild-type and a range of imatinib-resistant BCR-ABL1 mutations.
This guide summarizes the key preclinical findings from in-vitro studies, presenting comparative data on the inhibitory concentrations (IC50) of this compound and imatinib against various CML cell lines. Detailed methodologies for the key experiments are provided to allow for critical evaluation and replication of the findings. Furthermore, a visualization of the BCR-ABL1 signaling pathway and a typical experimental workflow for evaluating TKI efficacy are included to provide a comprehensive overview for researchers and drug development professionals.
In-Vitro Efficacy: this compound Outperforms Imatinib
In-vitro studies utilizing CML cell lines are fundamental in assessing the potency of TKIs. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of a biological process, is a key metric for comparison.
Comparative IC50 Values in CML Cell Lines
The following table summarizes the IC50 values for this compound and imatinib against Ba/F3 cells engineered to express wild-type and various mutant forms of the BCR-ABL1 kinase. This data consistently demonstrates the superior potency of this compound.
| BCR-ABL1 Mutant | This compound IC50 (nM) | Imatinib IC50 (nM) | Fold Difference (Imatinib/Radotinib) |
| Wild-Type | 34 | >1000 | >29 |
| G250E | 472.7 | 7421.7 | 15.7 |
| Y253H | 2804.0 | >10240 | >3.6 |
| E255V | 1618.7 | >10240 | >6.3 |
| V299L | 106.4 | 1156.6 | 10.9 |
| F317L | 200.1 | 2348.0 | 11.7 |
| F359C | 569.8 | 3907.7 | 6.9 |
| T315I | >10240 | >10240 | N/A |
Data compiled from published preclinical studies. Note: The T315I mutation is known to confer resistance to both imatinib and this compound.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key in-vitro experiments are provided below.
Cell Viability and IC50 Determination via MTS Assay
Objective: To determine the concentration of this compound and imatinib required to inhibit the proliferation of CML cells by 50%.
Materials:
-
Ba/F3 cell lines expressing wild-type or mutant BCR-ABL1
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and Imatinib stock solutions (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Ba/F3 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL of culture medium per well.
-
Drug Treatment: A serial dilution of this compound and imatinib is prepared in culture medium. 100 µL of each drug concentration is added to the respective wells, resulting in a final volume of 200 µL. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: 20 µL of MTS reagent is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism of Action
To understand how this compound and imatinib exert their effects, it is crucial to visualize their target, the BCR-ABL1 signaling pathway.
BCR-ABL1 Signaling Pathway
Caption: The BCR-ABL1 signaling pathway and points of inhibition.
Experimental Workflow for TKI Efficacy Testing
Caption: Workflow for in-vitro TKI efficacy assessment.
Preclinical In-Vivo Models of CML
While specific comparative efficacy data for this compound versus imatinib in preclinical in-vivo CML models is not extensively detailed in the available literature, the established methodology for such studies provides a framework for how their relative performance would be assessed.
CML Xenograft Mouse Model
Objective: To evaluate the in-vivo anti-tumor activity of this compound and imatinib in a mouse model of CML.
Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human CML cells (e.g., K562).
General Protocol:
-
Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Xenograft Implantation: A suspension of K562 cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups: Vehicle control, Imatinib, and this compound. Drugs are typically administered daily via oral gavage.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Tumor weight at the end of the study is also a key metric.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Although direct comparative data is pending, the significantly lower IC50 values of this compound in vitro strongly suggest that it would demonstrate superior tumor growth inhibition and survival benefit in such in-vivo models compared to imatinib.
Conclusion
The available preclinical in-vitro data provides a strong foundation for the superior efficacy of this compound over imatinib in CML models. This compound consistently demonstrates greater potency against both wild-type and a clinically relevant spectrum of imatinib-resistant BCR-ABL1 mutations. While further publication of direct comparative in-vivo studies would be beneficial, the existing evidence strongly supports the continued investigation and clinical use of this compound as a valuable therapeutic option for CML patients. The detailed experimental protocols and pathway diagrams included in this guide offer a valuable resource for researchers in the field of CML therapeutics and drug development.
Validating Radotinib Target Engagement in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor, in cancer cell lines. It includes experimental data, detailed protocols for key validation techniques, and visual representations of relevant signaling pathways and workflows to aid in the design and interpretation of studies.
Introduction to this compound
This compound is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR).[1] By binding to the ATP-binding site of the Bcr-Abl kinase, this compound blocks its catalytic activity, leading to the suppression of downstream signaling pathways that drive leukemic cell proliferation and survival.[1]
Primary and Off-Target Profile of this compound
This compound's primary target is the Bcr-Abl kinase. However, like other tyrosine kinase inhibitors (TKIs), it exhibits activity against other kinases, which can contribute to both its therapeutic efficacy and potential side effects.
| Target Kinase | IC50 (nM) | Notes |
| Bcr-Abl (wild-type) | 34 | Primary target |
| PDGFRα | 75.5 | Off-target |
| PDGFRβ | 130 | Off-target |
| DDR | < 180 | Off-target |
| EPHB | < 180 | Off-target |
| LYN | < 180 | Off-target |
| c-Kit | 1324 | Off-target |
| SRC | > 2000 | Low affinity |
Comparison with Other Bcr-Abl Tyrosine Kinase Inhibitors
The efficacy of this compound has been compared to other TKIs, such as imatinib and nilotinib, in various CML cell lines and clinical studies.
Table 1: In Vitro IC50 Values (nM) in Ba/F3 Cells Expressing Bcr-Abl Variants
| Bcr-Abl Variant | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| Wild-type | 30.6 | 250 | 32.5 | 0.6 | 20 | 0.37 |
| G250E | 472.7 | 1500 | 306.5 | 1.5 | 150 | 2.5 |
| Y253H | 2804.0 | >10240 | 1719.3 | 20 | 1000 | 5.0 |
| E255V | 1618.7 | >10240 | 897.2 | 10 | >10240 | 2.0 |
| T315I | >10240 | >10240 | >10240 | >768 | >10240 | 10.0 |
| F317L | 200.1 | 500 | 100.5 | 1.0 | 50 | 2.0 |
| M351T | 40.0 | 1000 | 20.0 | 0.5 | 30 | 0.5 |
Data compiled from published studies. Actual values may vary based on experimental conditions.
Table 2: Clinical Response Comparison in Newly Diagnosed CML-CP Patients (by 12 months)
| Response Metric | This compound (300 mg BID) | This compound (400 mg BID) | Imatinib (400 mg QD) |
| Major Molecular Response (MMR) | 52% | 46% | 30% |
| Complete Cytogenetic Response (CCyR) | 91.1% | - | 76.5% |
| MR4.5 | 15.2% | 13.6% | 8.6% |
Data from the RERISE clinical trial.[2][3]
Validating this compound Target Engagement: Experimental Approaches
Several robust methods can be employed to confirm that this compound is engaging its intended target, Bcr-Abl, within cancer cell lines.
Western Blotting for Phospho-CrkL
A direct and common method to assess Bcr-Abl kinase activity is to measure the phosphorylation of its downstream substrate, CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like). Inhibition of Bcr-Abl by this compound leads to a decrease in phospho-CrkL levels.
Experimental Workflow:
Caption: Western Blotting Workflow for p-CrkL.
Detailed Protocol: A detailed protocol for Western blotting to detect phosphorylated proteins is provided in the "Experimental Protocols" section.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand (this compound) to its target protein (Bcr-Abl) increases the protein's thermal stability.
Experimental Workflow:
References
- 1. This compound | C27H21F3N8O | CID 16063245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term data from a phase 3 study of this compound versus imatinib in patients with newly diagnosed, chronic myeloid leukaemia in the chronic phase (RERISE) - PMC [pmc.ncbi.nlm.nih.gov]
Radotinib's Efficacy in Imatinib-Resistant CML: A Comparative Analysis of Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of radotinib's efficacy in imatinib-resistant Chronic Myeloid Leukemia (CML) research models. It is designed to offer an objective comparison with other second-generation tyrosine kinase inhibitors (TKIs), nilotinib and dasatinib, supported by experimental data from preclinical studies.
Introduction to this compound and Imatinib Resistance in CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene.[1] The constitutively active BCR-ABL1 tyrosine kinase drives the pathogenesis of CML.[2] Imatinib, a first-generation TKI, was a revolutionary treatment for CML, but resistance, often due to point mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge.[2]
This compound (Supect®), a second-generation TKI, has demonstrated efficacy in patients with imatinib resistance or intolerance.[1][3] Structurally similar to nilotinib, this compound is a potent and selective BCR-ABL1 inhibitor.[3][4] This guide focuses on the preclinical evidence that forms the basis for its clinical use in the context of imatinib resistance.
Comparative Efficacy in Imatinib-Resistant CML Cell Lines
The following tables summarize the in vitro efficacy of this compound in comparison to imatinib, nilotinib, and dasatinib against CML cell lines expressing wild-type and various imatinib-resistant BCR-ABL1 mutations. The data is primarily presented as IC50 values, which represent the half-maximal inhibitory concentration of the drug.
Table 1: IC50 Values (nM) of TKIs against Ba/F3 Cells Expressing Wild-Type and Mutated BCR-ABL1
| BCR-ABL1 Mutant | This compound IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Ponatinib IC50 (nM) | Bosutinib IC50 (nM) |
| Wild-Type | 30.6 | 32.5 | 0.8 | 443.3 | 0.6 | 16.3 |
| P-loop Mutants | ||||||
| G250E | 472.7 | 306.5 | 9.3 | 1290.7 | 0.7 | 102.3 |
| Q252H | 200.1 | 100.5 | 3.3 | 2000 | 0.6 | 200 |
| Y253H | 2804.0 | 1719.3 | 2.5 | >10240 | 0.8 | 300 |
| E255V | 1618.7 | 897.2 | 3.0 | >10240 | 1.1 | 400 |
| Gatekeeper Mutant | ||||||
| T315I | >10240 | >10240 | >768 | >10240 | 10.0 | >10240 |
| Other Mutants | ||||||
| M244V | 50.8 | 55.6 | 0.7 | 600 | 0.5 | 15 |
| V299L | 106.4 | 74.4 | 1.5 | 1500 | 0.7 | 25 |
| F317L | 200.1 | 100.5 | 2.0 | 2500 | 0.8 | 30 |
| M351T | 45.3 | 40.2 | 0.9 | 800 | 0.6 | 20 |
| F359C | 569.8 | 370.0 | 1.8 | 3000 | 0.9 | 35 |
Data sourced from Zabriskie et al., Leukemia, 2014.[4] This study demonstrated that this compound is effective against many imatinib-resistant mutations, with a potency comparable to nilotinib, though generally less potent than dasatinib and ponatinib in the tested assays.[4] Notably, like other second-generation TKIs, this compound is not effective against the T315I "gatekeeper" mutation.[4]
Experimental Protocols
This section provides an overview of the methodologies used in preclinical studies to evaluate the efficacy of TKIs in imatinib-resistant CML models.
Establishment of Imatinib-Resistant CML Cell Lines
A common method for developing imatinib-resistant CML cell lines, such as KCL22-IR, involves the following steps:[5]
-
Parental Cell Line Culture: Begin with a parental imatinib-sensitive CML cell line (e.g., KCL22 or K562). Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.[5]
-
Stepwise Imatinib Exposure: Gradually expose the cells to increasing concentrations of imatinib over several weeks. For example, for KCL22 cells, the following regimen can be used:[5]
-
Weeks 1-2: 500 nM imatinib
-
Weeks 3-4: 750 nM imatinib
-
Weeks 4-6: 1 µM imatinib
-
-
Cell Maintenance: During the selection period, passage the cells every 3 days, maintaining a cell density of 5-10 million cells/mL and replenishing the imatinib concentration.[5]
-
Verification of Resistance: After the selection period, confirm the resistance of the cell line by comparing its IC50 value for imatinib to that of the parental cell line using a cell viability assay.
Cell Viability Assay (MTS/MTT Assay)
Cell viability assays are crucial for determining the cytotoxic effects of TKIs on CML cells. The MTS (or MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate Ba/F3 cells expressing different BCR-ABL1 mutants or imatinib-resistant K562 cells in 96-well plates at a density of 2 x 10^3 cells/well.[4]
-
TKI Treatment: Add escalating concentrations of the TKIs (e.g., this compound, nilotinib, dasatinib, imatinib) to the wells. Typically, a 2-fold serial dilution is performed.[4]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4]
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for a further 2-4 hours. Live cells with active metabolism will convert the MTS/MTT into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
IC50 Calculation: Calculate the IC50 values, the concentration of the drug that inhibits cell proliferation by 50%, from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis, a form of programmed cell death, induced by TKI treatment.
-
Cell Treatment: Treat CML cells (e.g., K562) with the desired concentration of the TKI for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[7] Incubate in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[6]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of TKIs.
-
Cell Implantation: Inject imatinib-resistant CML cells (e.g., K562-IR) subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID mice).[8]
-
Tumor Growth/Leukemia Development: Monitor the mice for tumor growth or the development of leukemia.
-
TKI Administration: Once tumors are established or leukemia is evident, treat the mice with the TKIs (e.g., this compound, nilotinib, dasatinib) or a vehicle control, typically via oral gavage.
-
Efficacy Evaluation: Monitor tumor volume, survival, and/or the burden of leukemic cells in peripheral blood and bone marrow over time.
Signaling Pathways and Mechanisms of Action
The primary target of this compound, nilotinib, and dasatinib is the BCR-ABL1 kinase. Inhibition of this kinase blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells.
Caption: BCR-ABL1 signaling and TKI inhibition.
This compound and nilotinib primarily bind to the inactive conformation of the ABL kinase domain, while dasatinib can bind to both the active and inactive conformations. This difference in binding mode may contribute to the different spectrum of activity against BCR-ABL1 mutations.
Conclusion
Preclinical research models demonstrate that this compound is a potent inhibitor of wild-type BCR-ABL1 and many imatinib-resistant mutants, with an efficacy profile comparable to that of nilotinib. While generally less potent than dasatinib in in vitro assays against some mutants, this compound represents a valuable therapeutic option for patients with imatinib-resistant CML. The choice of a second-generation TKI after imatinib failure is often guided by the specific BCR-ABL1 mutation present, the patient's comorbidities, and the drug's side-effect profile. The data presented in this guide provide a foundation for understanding the preclinical rationale for the use of this compound in this setting. Further research is warranted to fully elucidate the comparative long-term outcomes and potential for overcoming resistance with these agents.
References
- 1. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of imatinib-resistant patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture and establishment of imatinib-resistant cell line [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Establishment of a new Glivec-resistant chronic myeloid leukemia cell line, SNUCML-02, using an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Radotinib and Nilotinib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two c-Abl Inhibitors in the Context of Neurodegenerative Disease
The pursuit of disease-modifying therapies for neurodegenerative disorders such as Parkinson's disease has led to the investigation of c-Abl tyrosine kinase inhibitors, a class of drugs originally developed for cancer treatment. Among these, nilotinib has been the subject of clinical investigation, while radotinib has emerged as a promising alternative with potentially superior neuroprotective properties. This guide provides a comprehensive comparison of the preclinical and clinical data on this compound and nilotinib, focusing on their neuroprotective effects and underlying mechanisms of action.
Executive Summary
Preclinical studies in mouse models of Parkinson's disease suggest that both this compound and nilotinib can mitigate key pathological features of the disease, including the loss of dopaminergic neurons and the accumulation of alpha-synuclein. However, the same preclinical research indicates that this compound may hold an advantage due to its superior brain penetration.[1][2] Clinical trials of nilotinib in Parkinson's disease patients have unfortunately not demonstrated significant clinical benefits.[3] A clinical trial for this compound in Parkinson's disease is currently in its early stages.
Preclinical Efficacy in a Parkinson's Disease Mouse Model
A pivotal preclinical study directly compared the neuroprotective effects of this compound and nilotinib in the α-synuclein preformed fibril (PFF) mouse model of sporadic Parkinson's disease.[1][4] This model recapitulates key aspects of Parkinson's pathology, including the progressive loss of dopaminergic neurons and the formation of Lewy body-like inclusions.
Data Presentation: Neuroprotective and Behavioral Outcomes
The following tables summarize the key quantitative findings from this comparative study.
Table 1: Effect on Dopaminergic Neuron Survival and Striatal Fiber Density
| Treatment Group | Dose (mg/kg) | % of TH-Positive Neurons in SNpc (relative to control) | % of Striatal TH Fiber Density (relative to control) |
| Vehicle | - | ~55% | ~60% |
| This compound | 3 | ~70% | ~75% |
| This compound | 10 | ~85% | ~88% |
| This compound | 30 | ~90% | ~95% |
| Nilotinib | 30 | ~75% | ~80% |
TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta. Data are approximate values derived from graphical representations in the source publication.
Table 2: Reduction in α-Synuclein Pathology
| Treatment Group | Dose (mg/kg) | % of SNpc Neurons with pS129-α-synuclein Inclusions |
| Vehicle | - | ~45% |
| This compound | 10 | ~20% |
| This compound | 30 | ~15% |
| Nilotinib | 30 | ~25% |
pS129-α-synuclein is a marker for pathological alpha-synuclein. Data are approximate values derived from graphical representations in the source publication.
Table 3: Improvement in Motor Function
| Behavioral Test | Vehicle | This compound (30 mg/kg) | Nilotinib (30 mg/kg) |
| Pole Test (Time to turn and descend) | Increased time | Significantly reduced time | Reduced time |
| Grip Strength Test | Decreased strength | Significantly improved strength | Improved strength |
| Amphetamine-Induced Rotations | Increased rotations | Significantly reduced rotations | Reduced rotations |
This table presents the qualitative outcomes from the behavioral tests. The study demonstrated a dose-dependent improvement with this compound.[4]
Mechanism of Action: c-Abl Inhibition
Both this compound and nilotinib are potent inhibitors of the c-Abl tyrosine kinase. In the context of neurodegeneration, the activation of c-Abl is linked to a cascade of pathological events, including the phosphorylation and subsequent aggregation of alpha-synuclein, and the induction of apoptosis (cell death) in neurons.[5][6][7] By inhibiting c-Abl, these drugs are thought to interfere with these downstream neurotoxic pathways, thereby exerting their neuroprotective effects.
Signaling Pathway Diagram
Caption: c-Abl signaling cascade in neurodegeneration and points of inhibition.
Experimental Protocols
α-Synuclein Preformed Fibril (PFF) Mouse Model of Parkinson's Disease
This widely used preclinical model initiates a Parkinson's-like pathology in mice.[8][9][10][11]
-
Preparation of α-Synuclein PFFs: Recombinant monomeric α-synuclein is incubated under conditions that promote its aggregation into fibrils. These fibrils are then fragmented by sonication to create smaller, seed-competent PFFs.[8][12]
-
Stereotaxic Injection: Young adult mice are anesthetized, and a small burr hole is drilled in the skull. A precise volume of the α-synuclein PFF solution is then injected into a specific brain region, typically the striatum.[1] This unilateral injection leads to the progressive spread of α-synuclein pathology to connected brain regions, including the substantia nigra.
-
Post-Injection Monitoring: The animals are monitored for several months to allow for the development of the pathology.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify the dopaminergic neurons that are progressively lost in Parkinson's disease.[13][14][15][16]
-
Tissue Preparation: At the end of the study period, the mice are euthanized, and their brains are collected. The brains are fixed in a solution (e.g., 4% paraformaldehyde) to preserve the tissue structure and then sliced into thin sections.
-
Antibody Staining: The brain sections are incubated with a primary antibody that specifically binds to tyrosine hydroxylase (TH), an enzyme that is a marker for dopaminergic neurons.
-
Visualization: A secondary antibody, which is linked to a fluorescent molecule or an enzyme that produces a colored precipitate, is then added. This allows the TH-positive neurons to be visualized under a microscope.
-
Quantification: The number of TH-positive neurons in the substantia nigra and the density of their nerve terminals (fibers) in the striatum are quantified using stereological methods or densitometry.
Behavioral Testing
A battery of behavioral tests is used to assess motor function in the mouse models.
-
Pole Test: This test measures bradykinesia and motor coordination. The mouse is placed at the top of a vertical pole, and the time it takes to turn around and descend is recorded.[4]
-
Grip Strength Test: This test assesses muscle strength. The mouse is allowed to grip a horizontal bar connected to a force meter, and the peak force exerted is measured.[4]
-
Amphetamine-Induced Rotation Test: In the unilateral lesion model, the administration of amphetamine causes the mice to rotate towards the side of the lesion. The number of rotations is counted as a measure of the severity of the dopaminergic deficit.[4]
Experimental Workflow Diagram
Caption: Workflow for preclinical comparison of neuroprotective agents.
Conclusion
The available preclinical evidence strongly suggests that both this compound and nilotinib possess neuroprotective properties in a relevant animal model of Parkinson's disease. However, the direct comparative data indicates that this compound may be more effective, a finding that is potentially attributable to its enhanced ability to cross the blood-brain barrier.[1] While the clinical trial results for nilotinib have been disappointing, they do not invalidate the c-Abl inhibitory therapeutic strategy. The ongoing clinical evaluation of this compound will be crucial in determining if its preclinical advantages translate into meaningful clinical benefits for patients with Parkinson's disease. Researchers and drug development professionals should continue to monitor the progress of this compound and other brain-penetrant c-Abl inhibitors as a potential avenue for disease modification in neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nilotinib: results from the latest trial | Parkinson's UK [parkinsons.org.uk]
- 4. The c-Abl inhibitor, this compound HCl, is neuroprotective in a preclinical Parkinson’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biospective.com [biospective.com]
- 11. Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. michaeljfox.org [michaeljfox.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vitro Potency: Radotinib vs. Bosutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of two second-generation tyrosine kinase inhibitors, radotinib and bosutinib. The following sections detail their comparative efficacy against key kinase targets, the experimental methodologies used to determine these potencies, and the signaling pathways they modulate.
Executive Summary
Both this compound and bosutinib are potent inhibitors of the BCR-ABL kinase, the primary driver of chronic myeloid leukemia (CML). However, their in vitro potency and target specificity exhibit notable differences. This compound demonstrates high selectivity for BCR-ABL, while bosutinib functions as a dual inhibitor of both SRC and ABL kinases. This distinction in their molecular targets translates to varied efficacy against different BCR-ABL mutations and potentially different off-target effects.
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for this compound and bosutinib against wild-type BCR-ABL, various BCR-ABL mutants, and other relevant kinases.
| Kinase Target | This compound IC50 (nM) | Bosutinib IC50 (nM) |
| Wild-Type BCR-ABL | 34[1][2] | Not explicitly found in a direct comparison |
| c-Kit | 1,324[1] | Minimally active[3] |
| PDGFRα | 75.5[1] | Minimally active[3] |
| PDGFRβ | 130[1] | Minimally active[3] |
| SRC | >2,000[1] | Potent inhibitor[3] |
| Table 1: Comparative IC50 values of this compound and bosutinib against wild-type BCR-ABL and other kinases. |
| BCR-ABL Mutant | This compound IC50 (nM) | Bosutinib IC50 (nM) |
| G250E | 472.7 | >1000 |
| Y253H | 2804.0 | >1000 |
| E255V | 1618.7 | >1000 |
| V299L | 106.4 | Not inhibited[4] |
| F317L | 200.1 | Not explicitly found in a direct comparison |
| M351T | Not explicitly found in a direct comparison | Not explicitly found in a direct comparison |
| T315I | Not inhibited | Not inhibited[4] |
| Table 2: Comparative IC50 values of this compound and bosutinib against various BCR-ABL mutants. Data derived from studies using Ba/F3 cells expressing the respective mutants.[5] |
Experimental Protocols
The determination of in vitro potency relies on robust and well-defined experimental assays. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Bosutinib)
Objective: To determine the enzymatic inhibitory activity of bosutinib against SRC and ABL kinases.
Methodology:
-
SRC Kinase Assay:
-
The assay is performed in an ELISA format.
-
Three units of the SRC enzyme are combined with a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.5 mM Na₃VO₄) and a cdc2 substrate peptide.
-
Varying concentrations of bosutinib are added to the mixture and incubated at 30°C for 10 minutes.
-
The kinase reaction is initiated by the addition of ATP to a final concentration of 100 μM.
-
The reaction proceeds for 1 hour at 30°C and is then terminated by the addition of EDTA.[6]
-
-
Abl Kinase Assay:
-
This assay utilizes a DELFIA solid-phase europium-based detection method.
-
Biotinylated peptide (2 μM) is immobilized on streptavidin-coated microtitration plates.
-
The kinase reaction is carried out for 1 hour at 30°C and includes 10 units of Abl kinase, a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 80 μM EGTA, 1 mM HEPES pH 7.0), 100 μM ATP, 0.5 mM Na₃VO₄, and varying concentrations of bosutinib.
-
The reaction is stopped with EDTA.
-
The level of phosphorylation is quantified using a Eu-labeled phosphotyrosine antibody and DELFIA enhancement solution.[6][7]
-
Cell-Based Proliferation Assay (this compound and Bosutinib)
Objective: To assess the inhibitory effect of the compounds on the proliferation of cancer cells expressing BCR-ABL.
Methodology:
-
Cell Line: Murine pro-B cell line, Ba/F3, engineered to express either wild-type or mutant forms of human BCR-ABL.
-
Assay Principle: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for determining the number of viable cells in proliferation.
-
Procedure:
-
Ba/F3 cells expressing a specific BCR-ABL construct are seeded into 96-well plates.
-
The cells are treated with escalating concentrations of this compound or bosutinib.
-
The plates are incubated for 72 hours.
-
Following the incubation period, an MTS-based viability reagent (e.g., CellTiter 96 AQueous One) is added to each well.
-
The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a plate reader, which is directly proportional to the number of viable cells.
-
IC50 values are calculated from the dose-response curves.[5]
-
Signaling Pathway Modulation
Both this compound and bosutinib exert their therapeutic effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival.
BCR-ABL Signaling Pathway
The primary target for both drugs is the constitutively active BCR-ABL tyrosine kinase. Inhibition of BCR-ABL blocks the phosphorylation of its downstream substrates, thereby disrupting multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This ultimately leads to the induction of apoptosis and inhibition of proliferation in BCR-ABL positive cells.
Caption: Inhibition of the BCR-ABL signaling pathway by this compound and bosutinib.
SRC Family Kinase Signaling
Bosutinib is a potent dual inhibitor of both SRC and ABL kinases. SRC family kinases are involved in a variety of cellular processes, including cell growth, adhesion, and migration. By inhibiting SRC, bosutinib can impact a broader range of cellular functions beyond those directly controlled by BCR-ABL. This compound, in contrast, shows very weak activity against SRC, highlighting its higher selectivity for the BCR-ABL kinase.
Caption: General experimental workflow for determining in vitro potency.
References
- 1. Efficacy and safety of this compound in chronic phase chronic myeloid leukemia patients with resistance or intolerance to BCR-ABL1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an Effective Inhibitor of Native and Kinase Domain-Mutant BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Radotinib
For researchers, scientists, and drug development professionals, the lifecycle of a compound doesn't end when the experiments are complete. The proper disposal of investigational drugs like Radotinib, a tyrosine kinase inhibitor (TKI), is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is a highly regulated process. In the United States, the Environmental Protection Agency (EPA) sets forth guidelines under the Resource Conservation and Recovery Act (RCRA).[1][2] A key recent development is the EPA's "Subpart P" rule, which specifically addresses the management of hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal down the drain (sewering).[1][3]
Given that this compound is a potent bioactive compound, and in the absence of specific disposal instructions for this exact drug, it should be handled as a potentially hazardous material. Safety Data Sheets (SDSs) for other TKIs indicate that these compounds can be toxic, mutagenic, and hazardous to the environment.[4] Therefore, a conservative and compliant approach is mandatory.
Step-by-Step Disposal Protocol for this compound
Researchers must adhere to the following procedures to ensure the safe disposal of this compound waste, which includes pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Given its pharmacological activity, it is prudent to manage it as such. Any material that has come into contact with this compound, including vials, pipette tips, gloves, and contaminated bench paper, should be considered hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste. Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.
2. Packaging and Labeling:
-
Use Designated Containers: Collect this compound waste in containers that are compatible with the chemical and are approved for hazardous waste. These containers should be in good condition and have secure lids.
-
Proper Labeling: Label all waste containers with "Hazardous Waste" and the specific chemical name ("this compound waste"). Include the date when the waste was first added to the container.
3. Storage:
-
Secure Storage Area: Store waste containers in a designated, secure area that is away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Follow Storage Time Limits: Be aware of the regulations regarding the maximum amount of time hazardous waste can be stored on-site. These time limits vary depending on the quantity of waste generated.
4. Disposal:
-
Engage a Licensed Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal contractor.[5][6] These contractors are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations.
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste, as it ensures the complete destruction of the active compound.[1][2][7]
-
Documentation: Maintain a manifest and all other relevant documentation from the waste disposal contractor. This documentation serves as proof of proper disposal and is a critical component of regulatory compliance. A certificate of destruction should be obtained and kept on file.[2]
5. Accidental Spills:
-
Immediate Action: In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean up the spill. For larger spills, respiratory protection may be necessary.[5]
-
Cleanup Procedure: Use an absorbent material to contain and clean up the spill. Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and regulatory considerations for pharmaceutical waste disposal.
| Parameter | Guideline/Regulation | Source |
| Incineration Temperature | Recommended to be above 1,200°C for hazardous pharmaceuticals. | [7] |
| On-site Storage Time Limit | Varies by generator status (e.g., 90 days for Large Quantity Generators). | [2] |
| Record Keeping | Manifests and certificates of destruction should be kept for a minimum of three years. | [2] |
| EPA Regulation | Management of hazardous waste pharmaceuticals is governed by 40 CFR 266 Subpart P. | [3] |
Experimental Protocols
The procedures outlined above are based on established best practices and regulatory guidelines for the disposal of hazardous pharmaceutical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure a seamless and compliant workflow from experiment initiation to waste disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions required.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, research organizations can ensure that they are not only protecting their employees and the environment but are also maintaining the highest standards of regulatory compliance, thereby building a foundation of trust and safety in their scientific endeavors.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. services.gov.krd [services.gov.krd]
Safeguarding Researchers: A Comprehensive Guide to Handling Radotinib
For laboratory professionals engaged in the vital work of cancer research and drug development, ensuring personal safety during the handling of potent compounds like Radotinib is paramount. This guide provides essential, step-by-step safety and logistical information to minimize exposure risk and ensure proper disposal, fostering a secure research environment.
This compound, a selective Bcr-Abl1 tyrosine kinase inhibitor, is a powerful therapeutic agent primarily used in the treatment of chronic myeloid leukemia.[1][2] As with all chemotherapy agents, it is classified as a hazardous drug, necessitating stringent handling protocols to protect researchers from potential health risks.[3][4] Adherence to these guidelines is not only a matter of personal safety but also a critical component of regulatory compliance and maintaining the integrity of experimental data.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the minimum required PPE for various handling scenarios. It is imperative that all PPE is donned before handling the compound and disposed of or decontaminated immediately after the task is complete.
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Eye Protection (Goggles), Face Shield, N95 Respirator |
| Cell Culture and In Vitro Assays | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Eye Protection (Safety Glasses with side shields) |
| Animal Dosing (Oral Gavage) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Eye Protection (Goggles), Face Shield |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-rated), Eye Protection (Safety Glasses with side shields) |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[5]
Procedural Guidance for Safe Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a designated, clearly labeled, and secure location, away from general laboratory reagents.
-
Follow the manufacturer's recommendations for storage conditions, typically in a cool, dry, and dark place.
Preparation of Solutions:
-
Designated Area: All handling of powdered this compound and preparation of stock solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Spill Kit: Ensure a chemotherapy spill kit is readily accessible before beginning work.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment area.
-
Solubilization: this compound is soluble in DMSO.[2] When preparing stock solutions, add the solvent slowly and carefully to the powdered compound to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use:
-
When performing experiments, wear the appropriate PPE for the specific task.
-
Avoid skin contact with this compound solutions. If contact occurs, immediately wash the affected area with soap and water.
-
Use luer-lock syringes and other closed-system transfer devices whenever possible to prevent leaks and spills.
Disposal Plan: A Critical Final Step
The proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be disposed of in a clearly labeled, leak-proof chemotherapy waste bag.
-
Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Follow your institution's specific guidelines for the disposal of chemotherapy and hazardous waste.[6]
-
Typically, this involves collection by a certified hazardous waste disposal service for incineration.[6]
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
Visualizing the Workflow for Safe this compound Handling
To further clarify the procedural flow, the following diagram illustrates the key steps and decision points for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. news-medical.net [news-medical.net]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. pogo.ca [pogo.ca]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
